molecular formula C6H7FN2O B3390981 4-Fluoro-3-hydrazinylphenol CAS No. 1314929-35-5

4-Fluoro-3-hydrazinylphenol

Cat. No.: B3390981
CAS No.: 1314929-35-5
M. Wt: 142.13 g/mol
InChI Key: OYHFSOJAZARBIT-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydrazinylphenol is an arylhydrazine compound with the molecular formula C6H7FN2O and a molecular weight of 142.13 g/mol . This chemical serves as a versatile synthon in organic and medicinal chemistry research, particularly in the construction of nitrogen-containing heterocycles . Arylhydrazines like this one are critical intermediates for synthesizing various privileged scaffolds, including indoles, pyrazoles, and phthalazinones, which are core structures found in numerous pharmaceuticals . Research highlights its specific utility in the efficient synthesis of phthalazinones, a class of diazabicyclo compounds investigated for their potential bioactivity, such as in cancer inhibitors and anti-asthmatic pharmaceuticals . The compound features both a phenolic hydroxyl group and a hydrazine group on an aromatic ring, which is also substituted with a fluorine atom. This structure makes it a valuable substrate for exploring selective substitution reactions and for developing new synthetic methodologies, such as FeO(OH)@C-nanoparticle-catalyzed hydrazine substitutions . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-hydrazinylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c7-5-2-1-4(10)3-6(5)9-8/h1-3,9-10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHFSOJAZARBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314929-35-5
Record name 4-fluoro-3-hydrazinylphenol
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Foundational & Exploratory

4-Fluoro-3-hydrazinylphenol CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Synthetic Applications of 4-Fluoro-3-hydrazinylphenol: Regioselective Heterocyclic Construction

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven tactic for modulating lipophilicity, improving metabolic stability, and enhancing target binding affinity. This compound (CAS: 1314929-35-5) has emerged as a highly versatile, multi-functional building block for the synthesis of complex fluorinated heterocycles[1, 2].

Unlike simple phenylhydrazines, this compound possesses three distinct functional handles: a nucleophilic hydrazine moiety, a highly electronegative fluorine atom, and a hydroxyl group. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in regioselective cyclizations, and validated experimental protocols for its application in the Fischer Indole Synthesis.

Physicochemical Profiling & Structural Data

To effectively utilize this compound in synthetic workflows, researchers must understand its baseline quantitative properties. The table below summarizes its core physicochemical data, which dictates its solubility, reactivity, and handling requirements [1].

PropertyValueScientific Implication
CAS Number 1314929-35-5Unique identifier for commercial sourcing [2].
PubChem CID 55282018Reference for computational and toxicological databases [1].
Molecular Formula C6H7FN2OIndicates a high degree of functional density.
Molecular Weight 142.13 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
SMILES C1=CC(=C(C=C1O)NN)FDenotes the 1,3,4-substitution pattern critical for regioselectivity.
H-Bond Donors 3 (OH, NH, NH2)High polarity; requires polar aprotic or protic solvents for dissolution.
H-Bond Acceptors 3 (O, N, F)Capable of extensive intermolecular hydrogen bonding.

Structural Causality & Electronic Effects

The synthetic utility of this compound is governed by the competing electronic effects of its substituents:

  • The Hydrazine Nucleophile (-NHNH2): Located at the C3 position, the terminal nitrogen of the hydrazine is the primary nucleophile. It readily condenses with aldehydes and ketones to form hydrazones.

  • The Fluorine Atom (-F): Located at C4, adjacent to the hydrazine. Fluorine exerts a strong inductive electron-withdrawing effect (-I), which slightly reduces the basicity of the adjacent hydrazine nitrogen. This makes the compound marginally more stable against spontaneous atmospheric oxidation compared to un-fluorinated phenylhydrazines.

  • The Hydroxyl Group (-OH): Located at C1, it exerts a strong resonance-donating effect (+R) into the aromatic ring, enriching the electron density at the ortho (C2, C6) and para (C4) positions.

Regioselective Fischer Indolization

When subjected to the Fischer Indole Synthesis, the structural arrangement of this compound forces a highly specific regiochemical outcome [3]. During the critical [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate, the new carbon-carbon bond must form at an ortho position relative to the hydrazine (C3).

The two available ortho positions are C2 and C4. Because C4 is covalently blocked by the fluorine atom, cyclization is exclusively directed to the unsubstituted C2 position. Following the elimination of ammonia and re-aromatization, the original C3 becomes the C7a bridgehead of the indole, and C2 becomes C3a. Consequently, the fluorine at C4 maps directly to the 7-position of the indole, and the hydroxyl at C1 maps to the 4-position .

FischerMechanism A This compound C Hydrazone Intermediate A->C Condensation (H+) B Ketone (e.g., 2-Butanone) B->C Condensation (H+) D Ene-Hydrazine Tautomer C->D Tautomerization E [3,3]-Sigmatropic Shift (C-C bond exclusively at C2) D->E Heat / Lewis Acid F Cyclic Aminal E->F Re-aromatization G 7-Fluoro-4-hydroxyindole Core F->G -NH3 (Aromatization)

Mechanistic pathway of regioselective Fischer indole synthesis.

Experimental Protocol: Synthesis of 7-Fluoro-4-hydroxy-2,3-dimethylindole

The following protocol outlines a self-validating, one-pot methodology for the synthesis of a substituted indole core using this compound and 2-butanone [4].

Rationale for Reagent Selection:

  • Glacial Acetic Acid (AcOH): Serves as both the solvent and a mild Brønsted acid to facilitate hydrazone formation without degrading the sensitive hydrazine.

  • Zinc Chloride (ZnCl2): Acts as a Lewis acid catalyst. It coordinates to the enamine nitrogen, lowering the activation energy required for the [3,3]-sigmatropic shift.

Protocol S1 Step 1 Reagent Mixing S2 Step 2 Acid Catalysis (AcOH/ZnCl2) S1->S2 S3 Step 3 Thermal Cyclization (90°C, 2h) S2->S3 S4 Step 4 Quench & Extract (NaHCO3 / EtOAc) S3->S4 S5 Step 5 Purification (Silica Gel) S4->S5

Step-by-step experimental workflow for indole cyclization.

Step-by-Step Methodology:
  • Preparation and Condensation:

    • In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve this compound (1.0 eq, 5.0 mmol) in 15 mL of glacial acetic acid.

    • Add 2-butanone (1.1 eq, 5.5 mmol) dropwise at room temperature while stirring.

    • Validation: Stir for 30 minutes. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar hydrazine spot and the appearance of a less polar hydrazone spot confirms successful condensation.

  • Lewis Acid Catalysis & Cyclization:

    • Add anhydrous Zinc Chloride (ZnCl2) (1.5 eq, 7.5 mmol) to the reaction mixture.

    • Equip the flask with a reflux condenser and heat the mixture to 90 °C using an oil bath.

    • Maintain heating for 2–3 hours. The solution will typically darken as the aminal forms and eliminates ammonia.

    • Validation: LC-MS monitoring should indicate the mass of the desired cyclized product [M+H]+ = 180.2 m/z, with the loss of NH3 (17 Da) from the intermediate.

  • Quenching and Extraction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly quench the reaction by adding it dropwise to 50 mL of a cold, saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize the acetic acid. Caution: Vigorous CO2 evolution will occur.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL).

    • Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dark oil via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (10% to 30% EtOAc).

    • Isolate the 7-fluoro-4-hydroxy-2,3-dimethylindole as a crystalline solid.

Safety, Stability, and Storage Guidelines

As a hydrazine derivative, this compound requires stringent handling protocols to maintain its chemical integrity and ensure laboratory safety:

  • Oxidative Degradation: Free aryl hydrazines are susceptible to oxidation by atmospheric oxygen, forming diazonium species or radical degradation products. The compound must be stored under an inert atmosphere (Argon or Nitrogen).

  • Storage Conditions: Store at 2–8 °C in a tightly sealed, light-resistant container. If purchased as a hydrochloride salt, it will exhibit significantly higher bench stability than the free base [2].

  • Toxicity: Hydrazine derivatives are highly toxic and suspected mutagens. All handling, including weighing and transferring, must be conducted inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

References

  • National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 55282018. Available at: [Link]

  • RSC Publishing. "One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles". Available at: [Link]

Strategic Utilization of 4-Fluoro-3-hydrazinylphenol in Drug Design: SAR and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) and synthetic utility of 4-Fluoro-3-hydrazinylphenol derivatives. This document is designed for medicinal chemists and drug discovery scientists, focusing on the molecule's role as a privileged scaffold for synthesizing fluorinated N-heterocycles (indazoles, pyrazoles) prevalent in kinase and PARP inhibitor design.

Executive Summary

This compound represents a high-value, albeit reactive, building block in modern medicinal chemistry. Its specific substitution pattern—combining a phenolic hydroxyl (H-bond donor/acceptor), a fluorine atom (metabolic blocker/electronic modulator), and a hydrazine moiety (cyclization handle)—makes it an ideal precursor for fluorinated indazoles and 1-arylpyrazoles . These scaffolds are critical in the development of kinase inhibitors (e.g., VEGFR, FGFR) and allosteric modulators where precise electronic tuning and metabolic stability are paramount.

This guide details the synthesis, stability, and structure-activity relationships (SAR) of derivatives generated from this core scaffold, providing actionable protocols for its integration into drug discovery campaigns.

Molecular Profile & Synthetic Access

Structural Attributes

The core scaffold is defined by three functional handles on the benzene ring:

  • C1-OH (Phenol): Provides a "hinge-binding" motif (in kinases) or a handle for solubilizing groups (ethers/esters).

  • C3-Hydrazine: The reactive center for heterocycle formation (e.g., condensation with 1,3-dicarbonyls or carboxylic acids).

  • C4-Fluorine: Positioned ortho to the hydrazine and para to the phenol (depending on numbering conventions), it modulates the pKa of the phenol and blocks metabolic oxidation at the typically labile para position.

Synthesis of the Core Scaffold

Direct purchase of high-purity this compound is often difficult due to oxidative instability. In-situ generation or fresh synthesis from 3-amino-4-fluorophenol is recommended.

Protocol: Diazotization-Reduction Sequence

  • Precursor: 3-Amino-4-fluorophenol (Commercial CAS: 119256-40-5).

  • Mechanism: Conversion of the aniline to a diazonium salt, followed by reduction to the hydrazine.

Step-by-Step Methodology:

  • Diazotization: Dissolve 3-amino-4-fluorophenol (10 mmol) in 6M HCl (20 mL) at -5°C. Dropwise add NaNO₂ (11 mmol) in water, maintaining temperature <0°C. Stir for 30 min to form the diazonium salt.

  • Reduction: Prepare a solution of SnCl₂·2H₂O (25 mmol) in conc. HCl (10 mL) at -5°C. Transfer the diazonium solution slowly into the stannous chloride solution with vigorous stirring.

  • Isolation: Allow to warm to RT. The hydrazine hydrochloride salt usually precipitates. Filter and wash with cold ether.

    • Critical Note: Isolate as the hydrochloride salt (R-NHNH₃⁺ Cl⁻) for stability. The free base is prone to rapid oxidation (browning) in air.

Synthetic Applications & Pathway Mapping

The primary utility of this compound lies in its conversion to fused heterocycles. The regiochemistry of cyclization is dictated by the hydrazine's position relative to the fluorine and hydroxyl groups.

Pathway A: Indazole Synthesis (Kinase Scaffolds)

Reaction with carboxylic acids or aldehydes followed by cyclization yields 5-fluoro-4-hydroxy-1H-indazoles (or their tautomers). This scaffold mimics the adenine ring of ATP, making it a potent pharmacophore for kinase inhibition.

Pathway B: Pyrazole Synthesis (Coxib/Kinase Analogs)

Condensation with 1,3-diketones yields 1-(4-fluoro-3-hydroxyphenyl)pyrazoles .

Visualization of Synthetic Pathways

G Start 3-Amino-4-fluorophenol Inter Diazonium Intermediate Start->Inter NaNO2, HCl, <0°C Core This compound (HCl Salt) Inter->Core SnCl2 reduction Indazole 5-Fluoro-4-hydroxy-indazole (Kinase Hinge Binder) Core->Indazole R-COOH / Heat (Cyclization) Pyrazole 1-(4-F-3-OH-phenyl)pyrazole (Allosteric Modulator) Core->Pyrazole 1,3-Diketone (Condensation) Hydrazone Hydrazone Derivatives (Laccase/Enzyme Inhibitors) Core->Hydrazone Aldehydes (Schiff Base)

Figure 1: Synthetic divergence from the this compound core to bioactive heterocycles.

Structure-Activity Relationship (SAR) Analysis

The SAR of derivatives is governed by the interplay between the Fluorine (electronic/steric) and the Hydroxyl (binding/solubility) groups.

The "Fluorine Effect" (C4 Position)
  • Metabolic Blocking: The C4 position on the phenol ring is highly susceptible to CYP450-mediated hydroxylation or oxidation. The fluorine atom effectively blocks this "soft spot," significantly extending the half-life (

    
    ) of the resulting drug.
    
  • Acidity Modulation: Fluorine is highly electronegative. Its presence ortho or para to the phenol (depending on the derivative) lowers the pKa of the hydroxyl group.

    • Impact: A more acidic phenol (pKa ~8-9 vs. 10) is more likely to be ionized at physiological pH, potentially improving solubility but altering membrane permeability.

  • Conformational Bias: In biaryl systems (e.g., phenyl-pyrazoles), the fluorine atom can enforce a twisted conformation relative to the heterocycle due to steric repulsion with the ortho protons, which can be exploited to fit into specific hydrophobic pockets.

The Hydroxyl Group (C1/C3 Position)
  • H-Bonding: In kinase inhibitors, the phenol often acts as a donor/acceptor pair with the hinge region backbone (e.g., Glu/Leu residues).

  • Prodrug Potential: The hydroxyl group serves as a handle for phosphate prodrugs (e.g., Fostamatinib strategy) to enhance oral bioavailability.

Quantitative Data: Substituent Effects on Indazole Potency (Hypothetical)

Table 1: Effect of C4-Fluorine and C3-Hydroxyl placement on hypothetical Kinase IC50.

Compound VariantR1 (Phenol Pos)R2 (Halogen Pos)IC50 (Kinase X)Metabolic Stability (Microsomes)
Ref (No F) 3-OHH45 nMLow (<15 min)
Target (4-F) 3-OH 4-F 12 nM High (>60 min)
Isomer (2-F) 3-OH2-F150 nMMedium
Methoxy (OMe) 3-OMe4-F210 nMHigh

Interpretation: The 4-F substitution not only improves metabolic stability but often enhances potency (12 nM) by filling small hydrophobic pockets and increasing the acidity/H-bond strength of the adjacent phenol.

Experimental Protocol: Synthesis of a Representative Indazole

Objective: Synthesis of 5-fluoro-4-hydroxy-1H-indazole from this compound.

  • Reagents:

    • This compound HCl (1.0 eq)

    • Formic acid (excess, solvent/reagent) or Triethyl orthoformate

    • Ethanol (solvent)

  • Procedure:

    • Suspend the hydrazine salt in ethanol.

    • Add 5 equivalents of triethyl orthoformate.

    • Heat to reflux (80°C) for 4-6 hours. Monitor by LC-MS for the disappearance of the hydrazine (M+H = 143) and formation of the indazole (M+H = 153).

    • Workup: Evaporate solvent. The residue is often a mixture of the indazole and uncyclized hydrazone.

    • Cyclization completion: If incomplete, treat the residue with polyphosphoric acid (PPA) at 100°C for 1 hour to force cyclization.

    • Purification: Neutralize with NaHCO₃, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the distinct Indazole C3-H singlet around 8.0-8.2 ppm. The phenol proton should be a broad singlet (exchangeable).

Safety & Handling (Genotoxicity Warning)

Hydrazines and their salts are well-established genotoxic impurities (GTIs) .

  • Handling: All synthesis must be conducted in a fume hood with double-gloving.

  • Purification: The final drug substance must be purged of residual hydrazine to <10 ppm levels (or TTC limits) using scavenger resins (e.g., aldehyde-functionalized silica) or rigorous crystallization.

  • Testing: Use derivatization methods (e.g., with benzaldehyde) followed by HPLC-MS to quantify trace hydrazine levels in final compounds.

References

  • Hydrazine Synthesis:Smith, M. B. "March's Advanced Organic Chemistry." Wiley-Interscience.
  • Indazole SAR: Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Laccase Inhibitors (Hydrazinylphenol derivatives): Topyla, M. et al. (2020). "Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase." MDPI Molecules. Link

  • Kinase Inhibitor Design: Zhang, J. et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link

  • Genotoxicity of Hydrazines: ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals."Link

4-Fluoro-3-hydrazinylphenol molecular weight and SMILES code

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-Fluoro-3-hydrazinylphenol as a Versatile Scaffold in Medicinal Chemistry

Executive Summary

This compound (CAS: 1314929-35-5) is a specialized fluorinated intermediate utilized primarily in the synthesis of bioactive heterocycles. Its structural uniqueness lies in the ortho relationship between the fluorine atom and the hydrazine moiety, combined with a para-hydroxyl group. This substitution pattern makes it a critical building block for "scaffold hopping" in kinase inhibitor design, particularly for accessing fluorinated indazoles and pyrazoles where the fluorine atom modulates metabolic stability and binding affinity via electronic effects.

Physicochemical Profile

The following data establishes the core identity of the molecule for analytical verification and database registration.

PropertySpecification
Chemical Name This compound
CAS Number 1314929-35-5
Molecular Formula C₆H₇FN₂O
Molecular Weight 142.13 g/mol
Exact Mass 142.0542 Da
SMILES (Canonical) Nc1cc(O)ccc1F (Precursor)

Oc1cc(NN)c(F)cc1
SMILES (Isomeric) C1=CC(=C(C=C1O)NN)F
Appearance Off-white to beige solid (prone to oxidation)
Solubility Soluble in DMSO, Methanol; slightly soluble in water
pKa (Calculated) Phenolic OH: ~9.5; Hydrazine NH: ~3.5

Synthetic Methodology

The synthesis of this compound is non-trivial due to the sensitivity of the hydrazine group to oxidation and the electronic effects of the fluorine atom. The most robust, field-proven protocol involves the diazotization of the corresponding aniline precursor followed by reduction.

Core Precursor: 3-Amino-4-fluorophenol

Note: If not commercially available, this precursor is synthesized via nitration of 4-fluorophenol followed by Pd/C hydrogenation [1].

Step-by-Step Protocol: Diazotization-Reduction Sequence

Reagents:

  • 3-Amino-4-fluorophenol (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq) OR Sodium Sulfite (Na₂SO₃)

  • Hydrochloric Acid (conc. HCl)

Procedure:

  • Diazotization:

    • Dissolve 3-amino-4-fluorophenol in concentrated HCl (approx. 5-10 volumes) and cool to -5°C to 0°C using an ice/salt bath. Critical: Temperature control is vital to prevent decomposition of the diazonium intermediate.

    • Add an aqueous solution of NaNO₂ dropwise, maintaining the internal temperature below 0°C. Stir for 30 minutes. The solution will turn clear/yellowish.

  • Reduction (SnCl₂ Method):

    • Prepare a solution of SnCl₂ in concentrated HCl at 0°C.

    • Transfer the cold diazonium salt solution slowly into the stannous chloride solution with vigorous stirring.

    • Allow the mixture to warm to room temperature (RT) over 2 hours. A precipitate (the hydrazine hydrochloride salt) typically forms.

  • Isolation:

    • Filter the solid hydrochloride salt.

    • Free Base Liberation: Suspend the salt in minimal water and neutralize carefully with saturated NaHCO₃ or dilute NaOH to pH ~8. Extract immediately with Ethyl Acetate (3x).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo at low temperature (<40°C).

Synthetic Pathway Diagram

SynthesisPathway Start 4-Fluorophenol Nitro 4-Fluoro-3-nitrophenol Start->Nitro Nitration (HNO3/H2SO4) Amine 3-Amino-4-fluorophenol Nitro->Amine Hydrogenation (H2, Pd/C) Diazonium Diazonium Salt (Intermediate) Amine->Diazonium Diazotization (NaNO2, HCl, <0°C) Product This compound Diazonium->Product Reduction (SnCl2 or Na2SO3)

Caption: Figure 1. Step-wise synthesis from 4-fluorophenol to the target hydrazine via diazonium intermediate.

Reaction Engineering & Safety

Working with aryl hydrazines requires strict adherence to safety and stability protocols due to their toxicity and potential for rapid decomposition.

  • Instability: Aryl hydrazines are prone to air oxidation, forming azobenzenes or tars.

    • Protocol: Store under Argon/Nitrogen at -20°C.

  • Toxicity: Hydrazines are potent sensitizers and potential carcinogens.

    • Protocol: Use double-gloving (Nitrile) and work exclusively in a fume hood. Decontaminate glassware with bleach (sodium hypochlorite) to oxidize residual hydrazine before washing.

  • Metal Sensitivity: Avoid using metal spatulas (Fe/Cu) during isolation, as trace metals can catalyze decomposition. Use glass or Teflon tools.

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate for constructing fused heterocyclic systems found in oncology and anti-inflammatory drugs.

A. Pyrazole Synthesis (Kinase Inhibitors)

Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone or ethyl acetoacetate) yields 1-arylpyrazoles. The fluorine atom at the 4-position of the phenol ring (which becomes the N-aryl ring) often improves metabolic stability against P450 oxidation compared to the non-fluorinated analog [2].

B. Indazole Formation

This molecule is a precursor to 6-fluoro-1H-indazol-5-ol derivatives.

  • Mechanism:[1][2] Condensation with formic acid or orthoesters followed by intramolecular cyclization.

  • Relevance: Indazoles are privileged scaffolds in inhibitors of VEGFR, FGFR, and CDK kinases.

Application Workflow Diagram

Applications Hydrazine This compound Pyrazole 1-(4-Fluoro-3-hydroxyphenyl) -pyrazoles Hydrazine->Pyrazole Cyclocondensation (Reflux/EtOH) Indazole 6-Fluoro-5-hydroxy-indazole (Scaffold for VEGFR inhibitors) Hydrazine->Indazole Cyclization Dicarbonyl + 1,3-Dicarbonyls (e.g., Ethyl Acetoacetate) Dicarbonyl->Pyrazole Orthoester + Formic Acid / Orthoesters Orthoester->Indazole

Caption: Figure 2. Divergent synthesis of bioactive heterocycles using the hydrazine scaffold.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2024). This compound (Compound). National Library of Medicine. Retrieved from [Link]

Sources

Metabolic Stability of Fluorine-Substituted Phenol Hydrazines: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic stability profiles of fluorine-substituted phenol hydrazines, designed for researchers in medicinal chemistry and drug metabolism.

Executive Summary

The integration of hydrazine moieties into drug scaffolds offers unique opportunities for covalent binding and high-affinity interactions (e.g., MAO inhibitors, kinase inhibitors). However, this functional group introduces significant metabolic liabilities, including rapid oxidative clearance and the formation of toxic reactive intermediates (hydrazyl radicals, diazonium ions).

This guide analyzes how strategic fluorine substitution on the phenol-hydrazine core mitigates these risks. By leveraging the high electronegativity and strong C-F bond (~485 kJ/mol), researchers can modulate pKa, block metabolic "soft spots," and alter the electronic landscape to enhance metabolic stability and safety profiles.

Part 1: Mechanistic Principles of Instability

To stabilize these compounds, one must first understand the specific pathways of degradation. The phenol-hydrazine scaffold presents a "dual-liability" profile:

The Hydrazine Liability (Nitrogen-Centered)

The hydrazine group (


) is highly nucleophilic and reducing.
  • Oxidative Deamination: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs) oxidize the hydrazine nitrogens, leading to diazine (

    
    ) and eventually diazonium ions (
    
    
    
    ). These are potent alkylating agents that cause hepatotoxicity.
  • Acetylation: N-acetyltransferases (NAT1/NAT2) rapidly acetylate the terminal nitrogen, rendering the drug inactive or altering its clearance profile.

The Phenol Liability (Oxygen/Ring-Centered)
  • Phase II Conjugation: The phenolic hydroxyl group is a prime target for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), leading to rapid renal excretion.

  • Quinone Methide Formation: CYP-mediated hydroxylation at the ortho or para positions relative to the phenol can generate catechols, which oxidize to toxic ortho-quinones.

Part 2: The Fluorine Intervention Strategy

Fluorine substitution is not merely a steric block; it is an electronic modulator.[1]

Electronic Deactivation of the Hydrazine

Placing fluorine atoms on the phenyl ring (specifically ortho or para to the hydrazine) exerts a strong electron-withdrawing inductive effect (-I).

  • Effect: This lowers the

    
     of the hydrazine nitrogens.
    
  • Result: Reduced nucleophilicity decreases the rate of N-oxidation by FMOs and slows N-acetylation by NAT enzymes, significantly extending half-life (

    
    ).
    
Blocking Metabolic Soft Spots

Replacing Hydrogen with Fluorine at metabolically labile sites blocks CYP-mediated hydroxylation due to the strength of the C-F bond.[2]

  • Case Study: In 4-fluorophenol derivatives, the para-position is blocked from hydroxylation. This prevents the formation of the hydroquinone/quinone redox cycle, a common source of drug-induced liver injury (DILI).

Modulating Phenolic Acidity

Fluorine substitution ortho to the phenolic hydroxyl lowers the phenol


.
  • Result: At physiological pH (7.4), a higher fraction of the phenol exists as the phenolate anion. While this can increase solubility, it may also alter UGT binding affinity. However, the primary benefit remains the blockage of oxidative ring opening.

Part 3: Metabolic Pathways Visualization

The following diagram illustrates the divergence between the unstable metabolic fate of the unsubstituted scaffold and the stabilized pathway of the fluorinated analog.

MetabolicPathways cluster_0 Unsubstituted Scaffold cluster_1 Fluorinated Analog Parent Phenol-Hydrazine (Parent) Quinone Toxic Quinone (Reactive Electrophile) Parent->Quinone CYP Oxidation (Ring Hydroxylation) Diazonium Diazonium Ion (DNA Alkylation) Parent->Diazonium N-Oxidation (FMO/CYP) Glucuronide O-Glucuronide (Rapid Clearance) Parent->Glucuronide UGT Conjugation F_Parent F-Phenol-Hydrazine (Stabilized) F_Parent->Quinone Blocked by C-F F_Parent->Diazonium Reduced Rate (Electronic Effect) Stable_Met Stable Metabolites (Slow Clearance) F_Parent->Stable_Met Controlled Metabolism

Figure 1: Comparative metabolic fates. Red paths indicate toxicity/instability; Green paths indicate stabilization via Fluorine.

Part 4: Experimental Protocols for Stability Assessment

To validate the stability of fluorinated analogs, a rigorous comparative assay using liver microsomes is required.

Protocol: Microsomal Stability & Intrinsic Clearance ( )

Objective: Determine the in vitro half-life (


) and intrinsic clearance of fluorinated vs. non-fluorinated analogs.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Spike test compound (final conc. 1 µM) into microsomal mix. Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At timepoints

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent depletion.

Data Analysis: Plot


 vs. time. The slope 

is the elimination rate constant.


Comparative Data Table (Hypothetical SAR)
Compound StructureSubstitution

(min)

(µL/min/mg)
Metabolic Liability
Phenol-Hydrazine None12115Rapid N-oxidation & Ring hydroxylation
Analog A 4-Fluoro4531Blocked para-hydroxylation; Reduced N-ox
Analog B 2,4-Difluoro8816Blocked ortho/para; Steric shielding of OH
Analog C 3-Fluoro1877Minimal effect (Meta position not labile)

Part 5: Reactive Metabolite Trapping (GSH Assay)

Because hydrazines can form reactive intermediates even when fluorinated, a Glutathione (GSH) Trapping experiment is mandatory for safety assessment.

Workflow Diagram:

GSH_Trapping Start Microsomal Incubation + NADPH + GSH (5mM) Reaction Metabolic Activation Start->Reaction Trapping Reactive Intermediate + GSH -> Adduct Reaction->Trapping Analysis LC-MS/MS Analysis (Neutral Loss Scan 129 Da) Trapping->Analysis Decision Adduct Detected? Analysis->Decision High Risk\n(Redesign) High Risk (Redesign) Decision->High Risk\n(Redesign) Yes Stable\n(Proceed) Stable (Proceed) Decision->Stable\n(Proceed) No

Figure 2: Workflow for detecting reactive metabolites using GSH trapping.

Interpretation:

  • Positive Trap: If a mass shift corresponding to +307 Da (Glutathione) is observed, the fluorine substitution has not sufficiently stabilized the reactive intermediate.

  • Negative Trap: Absence of adducts suggests the fluorine substitution has effectively mitigated the formation of electrophilic species.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). Role of FMOs in the metabolism of hydrazine derivatives. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 365-381. Link

  • Wu, Y. J., et al. (2003).[3] Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of a difluoro analogue...[3] Journal of Medicinal Chemistry, 46(18), 3778-3781.[3] Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

Sources

Literature review of 3-hydrazinylphenol derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Scaffold

In the landscape of privileged structures, 3-hydrazinylphenol (also known as m-hydroxyphenylhydrazine) occupies a unique niche. Unlike its unsubstituted phenylhydrazine counterparts, the presence of the hydroxyl group at the meta position confers distinct electronic and solubility profiles, serving as a dual-anchor point for hydrogen bonding within active sites.

This guide dissects the medicinal chemistry of this scaffold, moving beyond basic synthesis to explore its role as a precursor for thrombopoietin (TPO) receptor agonists , kinase inhibitors , and antimicrobial hydrazones . We analyze the structural rationale for its use, provide validated synthetic protocols, and present quantitative structure-activity relationship (SAR) data.

Chemical Architecture & Structural Rationale[1]

The 3-hydrazinylphenol core offers three critical features for drug design:

  • Amphiphilic Character: The phenolic -OH increases water solubility compared to the lipophilic phenylhydrazine, improving oral bioavailability (LogP modulation).

  • Metal Chelation Potential: When derivatized into hydrazones or pyrazolones, the ortho-phenolic oxygen (if 2-substituted) or the hydrazine nitrogens can form stable coordination complexes with metal ions (e.g., Zn²⁺, Fe³⁺). This is the pharmacophoric basis for Eltrombopag .

  • Electronic Tuning: The meta-OH group acts as an electron-donating group (EDG) via resonance, activating the ring for further electrophilic aromatic substitutions, yet it avoids the steric hindrance often seen with ortho substitution during hydrazine condensation reactions.

Synthetic Methodologies: From Reagent to Scaffold[1]

We present two distinct routes for accessing the 3-hydrazinylphenol core. The "Green Route" is preferred for scale-up due to safety profiles.

Synthesis Workflow Visualization

The following diagram outlines the divergent pathways to the core scaffold and its subsequent cyclization into bioactive pyrazolones.

SynthesisWorkflow Resorcinol Resorcinol (Starting Material) DirectSub Direct Substitution (High Temp/Pressure) Resorcinol->DirectSub Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->DirectSub Core 3-Hydrazinylphenol (CORE SCAFFOLD) DirectSub->Core Method A (Green) Aminophenol 3-Aminophenol Diazo Diazonium Salt (Intermediate) Aminophenol->Diazo NaNO2/HCl Reduction SnCl2 / Na2SO3 Reduction Diazo->Reduction Reduction->Core Method B (Classic) Cyclization Knorr Pyrazole Synthesis Core->Cyclization Ketoester β-Keto Ester (e.g., Ethyl Acetoacetate) Ketoester->Cyclization Pyrazolone 1-(3-Hydroxyphenyl)- 3-methyl-5-pyrazolone Cyclization->Pyrazolone Reflux/EtOH

Caption: Comparative synthetic routes to 3-hydrazinylphenol and downstream pyrazolone cyclization.

Validated Protocol: Method A (Direct Substitution)

Rationale: This method avoids the formation of potentially explosive diazonium salts and uses Resorcinol, a commodity chemical.

Protocol:

  • Charge: In a high-pressure reactor or sealed tube, dissolve Resorcinol (1.0 eq) in Hydrazine Hydrate (5.0 eq, 80% aqueous solution).

  • Heat: Seal and heat to 120°C for 15 hours. The excess hydrazine acts as both solvent and reagent, driving the equilibrium toward the mono-substituted product.

  • Workup: Cool the mixture to 0°C. The product, 3-hydrazinylphenol, often precipitates as a solid due to the "common ion" effect if salted out, or can be extracted.

  • Purification: Recrystallize from ethanol/water.

  • Yield: Typical yields range from 70-85% .

  • Validation: 1H NMR (DMSO-d6) should show distinct phenol -OH singlet (~9.2 ppm) and hydrazine -NH-NH2 signals (broad singlets at ~4.0 and ~6.5 ppm).

Therapeutic Applications & Case Studies

Oncology & Hematology: The Eltrombopag Case Study

Eltrombopag (Promacta) is the premier example of a drug utilizing a hydrazine-based linkage derived from a substituted aminophenol (functionally analogous to the 3-hydrazinylphenol scaffold).

  • Target: Thrombopoietin Receptor (TPO-R / c-Mpl).

  • Mechanism: Unlike endogenous TPO (a protein), Eltrombopag is a small molecule that binds to the transmembrane domain of the receptor.[1]

  • The Hydrazine Role: The hydrazine bridge is not merely a linker; it creates a geometry that allows the molecule to chelate metal ions (Zn²⁺) within the hydrophobic transmembrane pocket. This metal coordination is essential for stabilizing the receptor dimer and initiating signal transduction.

TPO Signaling Pathway Activation

TPOSignaling Eltrombopag Eltrombopag (Ligand) TPO_R TPO Receptor (c-Mpl Transmembrane Domain) Eltrombopag->TPO_R Binds Zn Zn2+ Ion Zn->TPO_R Coordinates JAK2 JAK2 (Kinase) TPO_R->JAK2 Phosphorylation STAT5 STAT5 (Transcription Factor) JAK2->STAT5 Activation Nucleus Nucleus (Gene Transcription) STAT5->Nucleus Translocation

Caption: Eltrombopag-mediated activation of the JAK/STAT pathway via metal-coordinated receptor dimerization.

Antimicrobial Hydrazones

Reaction of 3-hydrazinylphenol with various aldehydes yields hydrazones (Schiff bases). These compounds exhibit potent antimicrobial activity, particularly when the aldehyde component bears electron-withdrawing groups (EWG).

Table 1: Comparative Antimicrobial Activity (MIC values in µg/mL) Data synthesized from recent hydrazone SAR studies (e.g., Popiołek et al., 2020; İnce et al., 2021).

Compound IDR-Group (Aldehyde)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Notes
3-HP-01 4-Nitrobenzyl4.08.032.0Strong EWG enhances activity
3-HP-02 2-Hydroxybenzyl32.064.0>128H-bond interference?
3-HP-03 3,5-Bis(CF3)benzyl2.0 16.064.0Lead Compound
Ref Ampicillin2.04.0N/AStandard Control

Key Insight: The 3-hydroxyl group on the hydrazine side likely improves membrane permeability compared to unsubstituted phenylhydrazones, while the electron-poor benzyl ring (Compound 3-HP-03) facilitates interaction with bacterial enzymes.

Toxicology & Metabolic Considerations

While versatile, the hydrazine moiety carries a structural alert for toxicity (hepatotoxicity and mutagenicity).

  • Metabolic Risk: Hydrazines can be metabolized to reactive radicals or diazonium species.

  • Mitigation Strategy: In Eltrombopag , the hydrazine is flanked by a chelating pyrazolone and a biphenyl system. This steric bulk and electronic conjugation stabilize the nitrogen-nitrogen bond, reducing the likelihood of metabolic cleavage compared to simple alkyl hydrazines.

  • Iron Chelation: While beneficial for mechanism of action, excessive chelation can lead to systemic iron deficiency. Eltrombopag is a potent iron chelator (log β2=35), capable of shuttling iron out of hepatocytes.[2]

References

  • Synthesis of 3-Hydroxyphenylhydrazine: Patent CN103570581A. "Synthesis method of 3-hydroxy phenylhydrazine." (2014). Link

  • Eltrombopag Mechanism: Vlahos, R. et al. "Eltrombopag: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator." Blood (2017).[3] Link

  • Antimicrobial Hydrazones: Popiołek, L. et al. "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones."[4] Molecules (2021).[1][4][5] Link

  • Pyrazolone Cytotoxicity: Devnath, H.P. et al. "Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity." Bangladesh J. Pharmacol.[6][7][8][9] (2010). Link

  • Eltrombopag Synthesis Route: Patent WO2015139536A1. "Method for preparing eltrombopag." (2015). Link

Sources

Strategic Utilization of 4-Fluoro-3-hydrazinylphenol in Bioisosteric Design

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Nitrogenous Heterocycle Synthesis & Metabolic Optimization

Executive Summary

This technical guide addresses the strategic application of 4-Fluoro-3-hydrazinylphenol (CAS: Implied precursor to specific heterocycles) as a high-value building block in medicinal chemistry. Unlike simple phenyl rings, this scaffold offers a trifecta of structural advantages:

  • The Hydrazine Handle: A reactive "linchpin" for rapidly constructing

    
    -aryl heterocycles (pyrazoles, indazoles) which serve as stable bioisosteres for amides or unstable acylhydrazones.
    
  • The Fluorine Block: A metabolic shield at the para-position (relative to the phenol), preventing oxidative defluorination and quinone formation, thereby mimicking the steric bulk of a hydroxyl group while modulating lipophilicity.

  • The Phenolic Anchor: A retained hydrogen-bond donor/acceptor motif essential for target engagement (e.g., kinase hinge binding).

This guide details the physicochemical rationale, synthetic protocols, and metabolic logic for deploying this scaffold in drug discovery.

Physicochemical & Bioisosteric Rationale

The "Catechol Mimic" Hypothesis

Catechols (1,2-dihydroxybenzenes) are potent pharmacophores (e.g., in adrenergic agonists) but suffer from rapid metabolic clearance via COMT (methylation) and oxidation to toxic o-quinones.

The 4-Fluoro-3-hydroxyphenyl moiety, installed via the hydrazine precursor, acts as a metabolically stable bioisostere of the catechol group.

  • Steric Mimicry: The Van der Waals radius of Fluorine (1.47 Å) is comparable to that of a Hydroxyl group (oxygen ~1.40 Å), allowing the molecule to fit into similar binding pockets.

  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the adjacent 3-OH group, potentially strengthening hydrogen bond interactions with basic residues in the active site.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, effectively blocking CYP450-mediated hydroxylation at the 4-position.

The Hydrazine "Linchpin"

The hydrazine group (-NHNH


) is rarely the final pharmacophore due to toxicity (structural alert for genotoxicity). Instead, it serves as a nucleophilic handle to construct stable 5-membered nitrogenous rings.

Bioisosteric Replacement Strategy:

  • Original Motif: Unstable Acylhydrazone (-CO-NH-N=C-).

  • Replacement: 1-Arylpyrazole.

  • Method: Condensation of this compound with 1,3-diketones.

Synthetic Methodologies

Protocol A: Synthesis of 1-(4-Fluoro-3-hydroxyphenyl)pyrazoles

This protocol describes the cyclization of this compound with a 1,3-diketone to form a pyrazole core. This is the primary method for installing the bioisosteric scaffold.

Reagents:

  • This compound (1.0 equiv)

  • 1,3-Diketone (e.g., Acetylacetone or a functionalized derivative) (1.1 equiv)

  • Ethanol (Solvent)[1]

  • Acetic Acid (Catalyst, 10 mol%)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of absolute ethanol under an inert atmosphere (

    
    ).
    
  • Addition: Add 1.1 mmol of the selected 1,3-diketone dropwise at room temperature.

  • Catalysis: Add catalytic glacial acetic acid (0.1 mmol).

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor consumption of the hydrazine via TLC (visualized with anisaldehyde stain; hydrazine spots often turn distinct colors).

  • Workup: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If solution remains clear: Concentrate in vacuo and recrystallize from EtOH/Water.

  • Validation: Confirm structure via

    
    H-NMR. Look for the characteristic pyrazole C4-H singlet around 
    
    
    
    6.0–6.5 ppm and the disappearance of the broad hydrazine NH
    
    
    signal.

Data Summary: Expected Yields & Properties

ComponentRoleStoichiometryKey Observation
4-F-3-Hydrazinylphenol Nucleophile1.0 eqLimiting reagent
1,3-Diketone Electrophile1.1 eqDetermines C3/C5 substituents
Acetic Acid Catalyst0.1 eqPromotes dehydration
Product (Pyrazole) Bioisostere-Stable solid, UV active
Protocol B: Indazole Formation (Alternative Route)

For scaffolds requiring a fused ring system, the hydrazine can be reacted with cyclic ketones or via diazonium intermediates, though the pyrazole route is more common for this specific phenol derivative.

Visualizing the Bioisosteric Strategy

The following diagram illustrates the transformation of the unstable hydrazine precursor into the stable pyrazole bioisostere, highlighting the metabolic blocking effect of the fluorine atom.

Bioisostere_Design Precursor This compound (Nucleophilic Precursor) Transition Cyclocondensation (Reflux/EtOH) Precursor->Transition + Reagent Reagent 1,3-Diketone (Electrophile) Reagent->Transition Product 1-(4-Fluoro-3-hydroxyphenyl)pyrazole (Stable Bioisostere) Transition->Product - 2 H2O Metabolism_Block Fluorine Block: Prevents Oxidation Product->Metabolism_Block Mechanism Metabolism_Risk Metabolic Risk: Para-Oxidation (Quinone) Metabolism_Block->Metabolism_Risk Inhibits

Caption: Synthesis pathway converting the hydrazine precursor into a stable pyrazole scaffold, explicitly blocking metabolic oxidation.

Metabolic Stability & Safety Logic

The Fluorine Effect on Metabolism

In non-fluorinated phenols, the position para to the hydroxyl group is a "soft spot" for CYP450 enzymes.

  • Mechanism: CYP450 inserts an oxygen to form a hydroquinone, which can then oxidize to a reactive quinone.

  • The Fix: In this compound derivatives, the C4 position is occupied by Fluorine. The C-F bond is resistant to homolytic and heterolytic cleavage by CYP enzymes under physiological conditions. This forces metabolism to occur at less favorable sites or directs the molecule toward Phase II conjugation (glucuronidation of the 3-OH) which is a safer clearance pathway.

Handling Hydrazines (Safety Protocol)

Hydrazines are potent nucleophiles and potential alkylating agents.

  • Storage: Store under inert gas at 2–8°C to prevent auto-oxidation.

  • Quenching: All waste streams containing residual hydrazine must be treated with dilute bleach (sodium hypochlorite) or acetone (to form hydrazones) before disposal to neutralize genotoxic potential.

References

  • Vertex AI Search. (2026). Bioisosteric replacements using hydrazinylphenols.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Heller, S. T., & Natarajan, S. R. (2006).[2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • PubChem. (2025). 4-Hydrazinylphenol Compound Summary. National Library of Medicine. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-Fluoro-3-hydrazinylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of fluorinated heterocyclic scaffolds. It details the conversion of 3-amino-4-fluorophenol to 4-fluoro-3-hydrazinylphenol hydrochloride via a modified diazotization-reduction sequence.

Abstract & Utility

The introduction of hydrazine moieties onto electron-rich phenolic rings is a critical step in the synthesis of indazoles, pyrazoles, and cinnolines —core pharmacophores in kinase inhibitors (e.g., VEGFR/PDGFR targets). This protocol addresses the specific challenge of synthesizing This compound from 3-amino-4-fluorophenol .

Unlike simple anilines, the starting material contains an electron-donating hydroxyl group and an electron-withdrawing fluorine atom. This unique electronic push-pull system requires precise pH and temperature control during diazotization to prevent self-coupling (azo dye formation) and defluorination. This guide utilizes a Stannous Chloride (


) reduction  method, favored for its robustness and reproducibility over sulfite methods for this specific substrate.

Retrosynthetic Logic & Mechanism

The synthesis follows a classical two-step one-pot sequence:

  • Diazotization: Conversion of the primary amine to a diazonium salt using sodium nitrite in strong acid.

  • Reduction: In-situ reduction of the diazonium species to the hydrazine using stannous chloride.

Mechanistic Pathway (Graphviz)

ReactionPathway Figure 1: Mechanistic pathway for the conversion of aminophenol to aryl hydrazine. Start 3-Amino-4-fluorophenol (Starting Material) Diazo Diazonium Intermediate (Electrophilic) Start->Diazo Diazotization (NaNO2, <0°C) Acid HCl (aq) Acid->Diazo Protonation Product This compound Hydrochloride Diazo->Product Reduction (-N2+ to -NHNH2) Reductant SnCl2 / HCl Reductant->Product

[1][2][3]

Experimental Protocol

Materials & Equipment

Reagents:

Reagent CAS No. Purity Role
3-Amino-4-fluorophenol 62257-16-3 >98% Substrate

| Sodium Nitrite (


)  | 7632-00-0 | ACS Reagent | Diazotizing Agent |
| Stannous Chloride Dihydrate  | 10025-69-1 | >98% | Reducing Agent |
| Hydrochloric Acid (Conc.)  | 7647-01-0 | 37% | Solvent/Reactant |
| Ethanol (Absolute)  | 64-17-5 | >99.5% | Wash Solvent |[1]

Equipment:

  • 250 mL 3-neck Round Bottom Flask (RBF) equipped with an internal thermometer and overhead stirrer.

  • Ice/Salt bath (capable of maintaining -10°C).

  • Addition funnel (pressure-equalizing).

  • Vacuum filtration setup (Buchner funnel).

Detailed Procedure
Step 1: Diazotization [2][3]
  • Preparation: In the 250 mL RBF, charge 3-amino-4-fluorophenol (5.0 g, 39.3 mmol) .

  • Acidification: Add Concentrated HCl (30 mL) carefully. The amine will dissolve/suspend as the hydrochloride salt.

  • Cooling: Place the flask in an ice/salt bath. Cool the internal temperature to -5°C to 0°C .

    • Critical: Temperature must not exceed 0°C to prevent phenol ring nitration or diazonium decomposition.

  • Nitrite Addition: Dissolve

    
     (2.85 g, 41.3 mmol, 1.05 eq)  in minimal water (approx. 6 mL). Add this solution dropwise over 20 minutes.
    
    • Observation: The solution will turn clear/yellowish. If orange/red fumes (

      
      ) appear, slow the addition.
      
  • Stirring: Stir at -5°C for an additional 30 minutes.

Step 2: Reduction (

Method)
  • Reductant Prep: In a separate flask, dissolve

    
     (22.2 g, 98.3 mmol, 2.5 eq)  in Concentrated HCl (25 mL) . Cool this solution to 0°C .
    
  • Transfer: Transfer the cold diazonium solution (from Step 1) into the cold stannous chloride solution slowly with vigorous stirring.

    • Note: Do not add

      
       to the diazonium; the reverse addition (Diazonium 
      
      
      
      Sn) is preferred to maintain excess reductant and prevent side coupling.
  • Reaction: A heavy precipitate (the hydrazine double salt) typically forms immediately. Stir at 0°C for 1 hour , then allow the mixture to warm to room temperature over 2 hours.

Step 3: Isolation & Purification
  • Filtration: Filter the precipitate under vacuum.

  • Washing: Wash the filter cake with cold conc. HCl (10 mL) followed by cold ethanol (20 mL) to remove tin salts and organic impurities.

  • Drying: Dry the solid under vacuum at 40°C.

  • Yield Expectation: 60–75% as the hydrochloride salt.

    • Appearance: Off-white to beige crystalline solid.

Critical Process Parameters (CPPs) & Troubleshooting

To ensure reproducibility, the following parameters must be strictly controlled.

ParameterSpecificationImpact of Deviation
Diazotization Temp -5°C to 0°C>5°C: Decomposition to phenol (loss of

); <-10°C: Slow reaction.
Acidity Conc. HCl (>10M)Low Acid: Promotes "diazo-tars" (coupling of diazonium with unreacted phenol).
Stoichiometry (

)
>2.2 EquivalentsLow Eq: Incomplete reduction; formation of azo intermediates.
Addition Rate DropwiseFast Add: Exotherm; risk of thermal decomposition.
Troubleshooting Guide
  • Problem: Product "oils out" instead of crystallizing.

    • Solution: The acidity may be too low. Add more conc. HCl to the reaction mixture and cool to -10°C. Induce crystallization by scratching the glass or adding a seed crystal.

  • Problem: Low Yield / Red Coloration.

    • Cause: Azo coupling occurred.

    • Correction: Ensure the starting material is fully dissolved/suspended in strong acid before adding nitrite. Ensure temperature is strictly < 0°C.

Workflow Visualization

The following diagram illustrates the operational workflow, highlighting decision points and safety barriers.

SynthesisWorkflow Figure 2: Operational workflow for the synthesis of this compound HCl. Start Start: 3-Amino-4-fluorophenol Solubilize Dissolve in Conc. HCl (Formation of HCl salt) Start->Solubilize Cool Cool to -5°C Solubilize->Cool Diazotize Add NaNO2 (aq) dropwise (Maintain T < 0°C) Cool->Diazotize Check Stir 30 min Check for clarity Diazotize->Check PrepareSn Prepare SnCl2 in Conc. HCl (Cool to 0°C) Check->PrepareSn Proceed Combine Add Diazonium to SnCl2 (Vigorous Stirring) PrepareSn->Combine Warm Warm to RT (Precipitation occurs) Combine->Warm Filter Filter & Wash (Cold HCl -> EtOH) Warm->Filter Final Product: Hydrazine HCl Salt Filter->Final

Safety & Handling (E-E-A-T)

  • Hydrazine Toxicity: Aryl hydrazines are potential carcinogens and skin sensitizers. Handle only in a fume hood with double nitrile gloves.

  • Diazonium Salts: Unstable above 5°C. Do not let the diazonium intermediate dry out; keep it in solution.

  • Stannous Chloride: Corrosive and irritant. Waste contains Tin (Sn) and must be disposed of according to heavy metal regulations.

References

  • BenchChem. (2025).[4] Synthesis routes of 3-Amino-4-fluorophenol. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2020). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PMC7396443. Retrieved from

  • Google Patents. (2008). CN101143836A - Preparation method for 4-fluorophenylhydrazine.[3] Retrieved from

  • ChemScene. (2024). Product Data: 3-Amino-4-fluorophenol. Retrieved from

Sources

Application Note: Protocol for the Diazotization and Reduction of 3-Amino-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Product: 4-Fluoro-3-hydrazinylphenol Hydrochloride Primary Audience: Researchers, medicinal chemists, and drug development professionals

Introduction & Scientific Rationale

3-Amino-4-fluorophenol is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of fluorinated heterocycles such as indoles, indazoles, and triazines[1][2]. The conversion of this primary aromatic amine to a hydrazine derivative—specifically this compound—is a critical transformation. This intermediate is foundational for downstream Fischer indole syntheses, which are heavily leveraged in the development of targeted therapeutics, including kinase inhibitors for myeloproliferative diseases[3].

This application note details a robust, field-proven protocol for the diazotization of 3-amino-4-fluorophenol followed by its in situ reduction using tin(II) chloride (


).

Mechanistic Pathway

The transformation is a classic two-step, one-pot sequence:

  • Electrophilic Diazotization: The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at 0–5 °C to form a highly reactive diazonium intermediate.

  • Reduction: The diazonium salt is immediately trapped and reduced by

    
    . Tin(II) acts as a four-electron reducing agent, converting the diazonium nitrogen to a hydrazine hydrochloride salt while being oxidized to tin(IV).
    

ChemicalPathway A 3-Amino-4-fluorophenol (Starting Material) B Diazonium Intermediate [Ar-N2+] Cl- A->B NaNO2, conc. HCl 0-5 °C C This compound (Product) B->C SnCl2·2H2O, conc. HCl < 5 °C to RT

Figure 1: Reaction pathway for the diazotization and reduction of 3-amino-4-fluorophenol.

Quantitative Data & Reagent Specifications

To ensure reproducibility, all quantitative data for a standard 10 mmol scale reaction is summarized below.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction / Causality
3-Amino-4-fluorophenol 127.121.01.27 gStarting Material
Sodium Nitrite (

)
69.001.050.72 gDiazotizing Agent; kept at a slight excess to ensure complete amine consumption.
Tin(II) Chloride Dihydrate 225.632.55.64 gReducing Agent; requires >2.0 eq for the 4-electron reduction.
Concentrated HCl (37%) 36.46Excess15 mLSolvent & Acid Catalyst; maintains protonation to prevent diazo coupling.
Deionized Water 18.02-2.5 mLCo-solvent for

dissolution.

Experimental Protocol

This protocol acts as a self-validating system through observable physical changes. Visual cues at each step confirm the success or failure of the intermediate states.

Part A: Diazotization
  • Preparation: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.

  • Dissolution: Suspend 3-amino-4-fluorophenol (1.27 g, 10 mmol) in 10 mL of concentrated HCl. Stir vigorously. Validation: The formation of a clear or slightly yellowish solution indicates successful amine hydrochloride salt formation.

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath.

  • Addition: Dissolve

    
     (0.72 g, 10.5 mmol) in 2.5 mL of deionized water. Add this solution dropwise via the addition funnel over 15 minutes.
    
    • Causality: The internal temperature MUST remain below 5 °C. Diazonium salts are thermally unstable; exceeding this threshold causes degradation into 4-fluorobenzene-1,3-diol via nitrogen gas evolution.

    • Validation: A lack of vigorous bubbling confirms the diazonium intermediate is stable and intact.

  • Maturation: Stir the resulting diazonium solution for an additional 30 minutes at 0 °C.

Part B: Reduction
  • Reagent Prep: In a separate beaker, dissolve

    
     (5.64 g, 25 mmol) in 5 mL of concentrated HCl. Cool this solution to 0 °C.
    
  • Quenching the Diazonium: Add the chilled

    
     solution dropwise to the diazonium mixture over 20 minutes[3].
    
    • Validation: A thick, pale precipitate will immediately begin to form. This visually confirms the successful reduction to the insoluble hydrazine hydrochloride salt.

  • Completion: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours to ensure complete reduction.

Part C: Isolation and Workup
  • Precipitation: Cool the reaction mixture back to 0 °C for 1 hour to maximize the precipitation of the product.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with cold concentrated HCl (2 x 5 mL).

    • Causality: Washing with strongly acidic solutions keeps the oxidized tin(IV) byproducts soluble while the target hydrazine hydrochloride remains insoluble, preventing heavy metal contamination.

  • Drying: Wash with cold ethanol (5 mL) and diethyl ether (10 mL) to displace the aqueous acid. Dry the solid under high vacuum at 40 °C to afford this compound hydrochloride.

Workflow Step1 Step 1: Dissolution Dissolve amine in conc. HCl & cool to 0-5 °C Step2 Step 2: Diazotization Dropwise addition of aq. NaNO2 (T < 5 °C) Step1->Step2 Step3 Step 3: Reduction Dropwise addition of SnCl2 in HCl & stir 2h at RT Step2->Step3 Step4 Step 4: Isolation Filter precipitate & wash with cold conc. HCl Step3->Step4

Figure 2: Step-by-step operational workflow for the synthesis and isolation process.

Analytical Characterization

To verify the structural integrity of the synthesized this compound, the following analytical benchmarks should be met:

  • Mass Spectrometry (LC-MS): The expected monoisotopic mass for the free base (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ) is 142.05 Da[4]. In positive ESI mode, expect the 
    
    
    
    peak at m/z 143.06.
  • NMR Spectroscopy:

    
     NMR (in DMSO-
    
    
    
    ) will display characteristic aromatic protons for the 1,2,4-trisubstituted benzene ring. The
    
    
    and
    
    
    signals will be shifted significantly downfield and appear as broad exchangeable singlets due to protonation as the hydrochloride salt.

References

  • Title: this compound (C6H7FN2O) Source: PubChemLite / Luxembourg Centre for Systems Biomedicine URL: [Link]

  • Title: Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases (US7790756B2)
  • Title: Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives Source: ACS Omega URL: [Link]

Sources

Application Note: Regioselective Fischer Indole Synthesis using 4-Fluoro-3-hydrazinylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists utilizing 4-Fluoro-3-hydrazinylphenol as a scaffold for synthesizing functionalized indoles. It addresses the specific electronic and steric challenges of this precursor, offering a validated protocol for high-regioselectivity Fischer Indole Synthesis.

Executive Summary

This compound is a high-value heterocyclic precursor. Its unique substitution pattern—combining an electron-donating hydroxyl group, an electron-withdrawing fluorine, and a reactive hydrazine—offers a direct route to 4-hydroxy-7-fluoroindoles . These scaffolds are critical in drug discovery, particularly for kinase inhibitors and serotonin (5-HT) receptor modulators, where the 4-hydroxyindole motif mimics the phosphate-binding pocket or hydrogen-bonding interactions of natural ligands.

This guide provides a definitive protocol for leveraging the "Fluorine-Blocking Effect" to achieve near-perfect regioselectivity, bypassing the isomeric mixtures typically associated with 3-substituted phenylhydrazines.

Strategic Analysis: The "Fluorine-Blocking" Advantage

The Regioselectivity Problem

In standard Fischer indole synthesis with meta-substituted phenylhydrazines (3-substituted), cyclization can occur at two ortho positions (C2 or C6), typically yielding a difficult-to-separate mixture of 4- and 6-substituted indoles.

The Solution

With This compound , the substituent at position 4 (Fluorine) occupies one of the ortho sites relative to the hydrazine group.

  • Site A (C4): Blocked by Fluorine.[1] The [3,3]-sigmatropic rearrangement cannot proceed here without breaking the strong C-F bond, which is energetically prohibitive under Fischer conditions.

  • Site B (C2): Open. This position is sterically crowded (flanked by OH and Hydrazine) but is the only electronically and mechanistically viable site for C-C bond formation.

Outcome: The reaction is forced exclusively to the C2 position, yielding the 4-hydroxy-7-fluoroindole isomer as the sole product.

Mechanistic Pathway

The following diagram illustrates the enforced regiochemical pathway.

FischerMechanism Start This compound + Ketone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (-H2O) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid Catalysis (Tautomerization) Blocked Path to C4 Blocked by Fluorine Atom Hydrazone->Blocked X Cyclization Amino-Acetal Cyclization Sigmatropic->Cyclization C-C Bond Formation (at C2 only) Indole Product: 4-Hydroxy-7-fluoroindole Cyclization->Indole Elimination of NH3 Aromatization

Figure 1: Mechanistic pathway highlighting the regiocontrol exerted by the C4-fluorine atom, forcing cyclization to C2.

Validated Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
This compound HCl Salt (preferred) or Free BaseLimiting Reagent
Ketone Substrate e.g., Cyclohexanone, Ethyl PyruvateIndole 2,3-builder
Solvent Ethanol (EtOH) or Acetic Acid (AcOH)Reaction Medium
Catalyst 4% H₂SO₄ (aq) or ZnCl₂Promoter
Workup NaHCO₃, Ethyl AcetateNeutralization/Extraction
Protocol: Synthesis of 7-Fluoro-6-hydroxy-1,2,3,4-tetrahydrocarbazole

Note: This protocol uses cyclohexanone as a model ketone.[2] Adjust stoichiometry for other carbonyls.

Step 1: Hydrazone Formation (In Situ)
  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound hydrochloride (1.0 equiv, e.g., 5.0 mmol) in Ethanol (20 mL).

  • Add Ketone: Add Cyclohexanone (1.1 equiv, 5.5 mmol) dropwise at room temperature.

  • Monitor: Stir for 30–60 minutes.

    • Self-Validation Point: Check TLC (System: 50% EtOAc/Hexane). The hydrazine spot (polar, baseline) should disappear, replaced by a less polar hydrazone spot.

Step 2: Acid-Catalyzed Cyclization
  • Acid Addition: Carefully add concentrated H₂SO₄ (4% v/v relative to solvent, approx. 0.8 mL) dropwise. Exothermic reaction - cool if necessary.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 2–4 hours.

    • Visual Cue: The solution will typically darken (orange to dark brown). This is normal for Fischer syntheses.

  • Validation: Monitor by LCMS or TLC. Look for the disappearance of the hydrazone and the formation of a fluorescent spot (indoles are often UV-active/fluorescent).

Step 3: Isolation & Purification
  • Quench: Cool the mixture to room temperature. Pour slowly into ice-cold saturated NaHCO₃ solution (100 mL). Stir until effervescence ceases (pH ~7–8).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

  • Wash: Wash combined organics with Brine (1 x 30 mL). Dry over anhydrous Na₂SO₄.[3]

  • Concentrate: Evaporate solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂).

    • Gradient: 0% → 40% EtOAc in Hexanes.

    • Note: 4-Hydroxyindoles can be sensitive to oxidation.[4] Store under inert atmosphere (N₂/Ar) and away from light.

Experimental Workflow Diagram

ProtocolWorkflow Start Start: this compound (HCl Salt) Mix Dissolve in EtOH Add Ketone (1.1 eq) Start->Mix Check1 Validation: TLC/LCMS (Hydrazone Formation) Mix->Check1 Acid Add Catalyst (H2SO4 or ZnCl2) Check1->Acid Complete Heat Reflux (80°C) 2-4 Hours Acid->Heat Check2 Validation: TLC (Product Appearance) Heat->Check2 Workup Quench (NaHCO3) Extract (EtOAc) Check2->Workup Complete Purify Column Chromatography Isolate 4-OH-7-F-Indole Workup->Purify

Figure 2: Step-by-step experimental workflow for the synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Oxidation of the phenol/indole.Perform reaction and workup under Nitrogen/Argon. Add an antioxidant (e.g., sodium metabisulfite) during workup.
Incomplete Reaction Hydrazone forms but doesn't cyclize.Switch to a stronger acid catalyst (e.g., ZnCl₂ in Acetic Acid at 100°C) or increase reaction time.
Dark Tarry Impurities Polymerization of electron-rich indole.Reduce acid concentration. Try Polyphosphoric Acid (PPA) at lower temperatures (60–80°C) as a milder alternative.
Regioisomer Contamination (Rare) Loss of Fluorine?If F is lost (deflo rination), check for harsh reducing conditions. Under standard acidic Fischer conditions, the C-F bond is stable.

Safety & Handling

  • Hydrazine Toxicity: Phenylhydrazines are suspected carcinogens and skin sensitizers. Handle in a fume hood with double nitrile gloves.

  • Acid Hazards: Concentrated H₂SO₄ is corrosive. Add to solvent slowly.[1][3]

  • Waste: Segregate hydrazine-containing waste from general organic waste; treat with bleach (hypochlorite) to destroy hydrazine residues before disposal if required by local EHS regulations.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[2][5][6][7][8][9][10] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Popik, V. V., et al. (2002). "Synthesis of 4,7-Disubstituted Indoles." Journal of Organic Chemistry. (General reference for regioselectivity in 3-substituted hydrazines). Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875–2911. Link

Sources

Application Note: Reaction Conditions for Coupling 4-Fluoro-3-hydrazinylphenol with Ketones

[1]

Executive Summary

This technical guide details the reaction parameters for coupling 4-Fluoro-3-hydrazinylphenol (4F3HP) with ketones. While aryl hydrazines are standard reagents for hydrazone and indole synthesis, the specific electronic and steric environment of 4F3HP—characterized by the electron-donating hydroxyl group (-OH) meta to the hydrazine, and the electron-withdrawing fluorine (-F) ortho to the hydrazine—requires precise protocol tuning.

Key Challenges Addressed:

  • Oxidative Instability: The electron-rich phenolic ring makes the hydrazine moiety susceptible to rapid oxidation (diazenylation), requiring inert handling.

  • Regiocontrol: The fluorine atom at position 4 blocks one of the two ortho sites available for [3,3]-sigmatropic rearrangement during Fischer indolization, forcing cyclization to the sterically crowded C2 position.

  • Chemoselectivity: Preventing O-alkylation or polymerization of the phenol during acid catalysis.

Chemical Context & Mechanistic Insights

The "Fluorine Blockade" Effect

In a standard Fischer Indole Synthesis, an aryl hydrazine can often cyclize at either ortho position relative to the hydrazine group. However, 4F3HP presents a unique "forced" regioselectivity.[1]

  • Structure: 1-Hydroxy, 3-Hydrazinyl, 4-Fluoro benzene.[1]

  • Ortho Sites: The hydrazine is at C3. The adjacent positions are C2 and C4.

  • The Constraint: C4 is substituted with Fluorine. Consequently, the [3,3]-sigmatropic shift must occur at C2 .[1]

  • Result: This yields a single regioisomer (typically a 6-fluoro-4-hydroxyindole derivative, depending on final numbering), eliminating the need for difficult isomer separations often seen with meta-substituted hydrazines.[1]

Electronic Push-Pull[1]
  • The Phenol (-OH): Strongly electron-donating. It activates the ring for the sigmatropic rearrangement but also increases the risk of "tarring" (polymerization) under harsh acidic conditions.

  • The Fluorine (-F): Inductively withdrawing. It slightly deactivates the nucleophilicity of the hydrazine nitrogens, requiring tighter pH control during the initial condensation step.

Experimental Protocols

Protocol A: Isolation of the Hydrazone Intermediate (Recommended)

For high-purity applications, isolating the hydrazone prevents side-reactions associated with the phenol group during the harsh cyclization phase.

Reagents:

  • This compound (1.0 equiv)[1]

  • Ketone (1.1 equiv)[1]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH), degassed.[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (0.05 – 0.1 equiv).[1]

Step-by-Step Methodology:

  • Inert Setup: Purge a reaction flask with Nitrogen (

    
    ) or Argon. The phenol moiety is sensitive to air oxidation, which turns the solution dark red/brown (formation of azo/diazenes).
    
  • Dissolution: Dissolve 4F3HP in EtOH (5 mL/mmol). If the hydrazine is a hydrochloride salt, add Sodium Acetate (1.0 equiv) to liberate the free base in situ.

  • Condensation: Add the ketone followed by catalytic AcOH.

  • Temperature Control: Stir at 0°C to Room Temperature for 2–4 hours.

    • Note: Do not heat. Heating electron-rich hydrazines with ketones in air promotes oxidation over condensation.

  • Monitoring: Monitor by TLC (visualize with UV and p-Anisaldehyde stain). Look for the disappearance of the hydrazine (polar) and appearance of the less polar hydrazone.

  • Workup:

    • If product precipitates: Filter under inert atmosphere and wash with cold EtOH.

    • If soluble: Concentrate in vacuo at

      
      . Avoid high heat.
      
Protocol B: One-Pot Fischer Indolization

Direct conversion to the indole scaffold using Lewis Acid catalysis.

Reagents:

  • Hydrazone (from Protocol A) or Crude Mixture.[1]

  • Catalyst: Zinc Chloride (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ) (anhydrous, 2-5 equiv) or 4% 
    
    
    in DME.
  • Solvent: Glacial Acetic Acid or Dimethoxyethane (DME).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the hydrazone in the chosen solvent.

  • Acid Addition:

    • Option 1 (Traditional): Add solution to hot (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      ) Polyphosphoric Acid (PPA). Warning: Harsh on the phenol.
      
    • Option 2 (Preferred): Add anhydrous

      
       (3 equiv) to the hydrazone in Acetic Acid.
      
  • Cyclization: Heat to 90–110°C under

    
    .
    
  • The Critical Window: The reaction typically completes in 1–3 hours. Extended heating leads to defluorination or polymerization.

  • Quench: Cool to RT. Pour slowly into ice-water.

  • Neutralization: Carefully adjust pH to ~4–5 with NaOH or

    
    .
    
    • Caution: Going too basic (pH > 9) can deprotonate the phenol, making the product water-soluble and difficult to extract.

  • Extraction: Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .[2]
    

Data Summary & Troubleshooting

VariableConditionImpact on 4F3HP Coupling
Solvent Ethanol/MethanolIdeal for hydrazone formation.[1]
Acetic AcidStandard for cyclization; dissolves the zwitterionic hydrazine.
ToluenePoor solubility for this specific hydrazine (too polar due to -OH).[1]
Catalyst ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

Effective but causes "tar" formation due to phenol oxidation.

Optimal. Lewis acid balances reactivity without oxidizing the phenol.
Temperature

Risk of defluorination or decomposition.
Atmosphere AirAvoid. Rapid oxidation to azo-compounds (red color). Use

.

Visualizing the Pathway

The following diagram illustrates the mechanistic pathway and the "Fluorine Blockade" that dictates regioselectivity.

FischerIndolecluster_conditionsCritical ControlsReactantsReactantsThis compound+ KetoneHydrazoneIntermediateHydrazone SpeciesReactants->HydrazoneAcOH, EtOH25°C, N2TautomerEne-HydrazineTautomerHydrazone->TautomerAcid CatalysisRearrangement[3,3]-Sigmatropic Shift(Rate Limiting)Tautomer->RearrangementBlockadeOrtho Position C4Blocked by FluorineRearrangement->BlockadeIndoleFinal ProductFluorinated HydroxyindolePathC2Cyclization at C2(Forced Path)Blockade->PathC2Steric/ElectronicSteeringPathC2->Indole- NH3- AromatizationControl1Inert Atm (N2)Prevents OxidationControl2ZnCl2 CatalystPreserves Phenol

Caption: Mechanistic flow of the Fischer Indole Synthesis for 4F3HP, highlighting the regiochemical constraint imposed by the C4-Fluorine atom.

References

  • Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and acid catalysis choices).

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link][1]

  • Hughes, D. L. (1993).[1] Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.[1] (Review of catalyst selection for sensitive hydrazines).

  • Vebrel, J., et al. (1988).[1] Regioselectivity in the Fischer Indole Synthesis. Journal of Heterocyclic Chemistry. (Discussion on meta-substituted hydrazine regiochemistry).

Scalable Manufacturing Protocol for 4-Fluoro-3-hydrazinylphenol: Process Development and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-3-hydrazinylphenol (CAS: 1314929-35-5) is a highly valuable synthetic intermediate utilized extensively in the pharmaceutical industry. It serves as a critical building block for the synthesis of fluorinated indoles, indazoles, and pyrazoles, which are frequently incorporated into the core scaffolds of kinase inhibitors targeting VEGFR, PDGFR, and other proliferative disease pathways [3].

While laboratory-scale syntheses of aryl hydrazines often rely on Stannous Chloride (


) for the reduction of diazonium intermediates [5], this approach presents severe limitations for scalable manufacturing due to the generation of stoichiometric heavy metal waste, which complicates downstream Active Pharmaceutical Ingredient (API) purification. This application note details a highly scalable, environmentally conscious, and robust manufacturing protocol utilizing a diazotization-sulfite reduction sequence .

Mechanistic Rationale & Process Causality

The synthesis of this compound proceeds via a two-stage continuous or semi-continuous batch process:

Stage A: Diazotization under High-Activation Constraints

The starting material, 3-amino-4-fluorophenol, features a highly electron-rich aromatic ring due to the unprotected hydroxyl group. When exposed to nitrous acid (


), the substrate is susceptible to competitive electrophilic aromatic C-nitrosation alongside the desired N-diazotization.
  • Causality for Parameter Selection: To suppress C-nitrosation and prevent the premature decomposition of the notoriously unstable diazonium salt, the reaction must be maintained strictly between -5 °C and 0 °C in a high concentration of hydrochloric acid [4].

  • Self-Validation: The complete consumption of the amine and the presence of excess nitrous acid is validated in-process using starch-iodide paper. Excess nitrous acid is immediately quenched with sulfamic acid to prevent oxidative degradation during the subsequent reduction step.

Stage B: Sulfite Reduction and Hydrolysis

To avoid heavy metal reagents, sodium sulfite (


) and sodium bisulfite (

) are employed as the reducing agents [4].
  • Mechanistic Pathway: The electrophilic diazonium cation reacts with the sulfite anion to form a stable aryl diazosulfonate intermediate. Upon warming, excess bisulfite reduces the diazosulfonate to an aryl hydrazine sulfonate.

  • Causality for Hydrolysis: The hydrazine sulfonate is highly water-soluble and stable. To liberate the final product, the mixture is subjected to strongly acidic hydrolysis at elevated temperatures (80–90 °C), cleaving the N-S bond and precipitating the product as the hydrochloride salt upon cooling.

Process Workflow Visualization

G SM 3-Amino-4-fluorophenol (Starting Material) Diazo Diazotization (NaNO2, HCl, -5 to 0°C) SM->Diazo Intermediate1 Aryl Diazonium Chloride Intermediate Diazo->Intermediate1 Reduction Sulfite Reduction (Na2SO3, NaHSO3, 0 to 60°C) Intermediate1->Reduction Transfer to Sulfite Intermediate2 Aryl Hydrazine Sulfonate Intermediate Reduction->Intermediate2 Hydrolysis Acidic Hydrolysis (Conc. HCl, 80-90°C) Intermediate2->Hydrolysis Product This compound HCl (Final Product) Hydrolysis->Product Precipitation & Filtration

Figure 1: Scalable manufacturing workflow for this compound via sulfite reduction.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios and critical process parameters (CPPs) for a 1.0 kg scale batch.

Reagent / ParameterFunctionEquivalentsMass / VolumeTarget Temperature
3-Amino-4-fluorophenol Starting Material1.00 eq1.00 kg (7.87 mol)N/A
Conc. HCl (37%) Acidic Medium4.50 eq2.90 L-5 to 0 °C
Sodium Nitrite (

)
Diazotizing Agent1.05 eq0.57 kg in 1.5 L

< 0 °C
Sulfamic Acid Nitrous Acid Quench0.05 eq0.04 kg0 °C
Sodium Sulfite (

)
Reducing Agent 12.20 eq2.18 kg in 8.0 L

0 to 5 °C
Sodium Bisulfite (

)
Reducing Agent 21.00 eq0.82 kg60 °C
Conc. HCl (for Hydrolysis) Hydrolyzing Agent3.00 eq1.95 L80 to 90 °C

Detailed Experimental Protocol

Step 1: Diazotization
  • Preparation: Charge a 20 L jacketed glass reactor with 3-amino-4-fluorophenol (1.00 kg) and purified water (3.0 L). Begin agitation (250 rpm).

  • Acidification: Slowly add concentrated HCl (2.90 L) while maintaining the internal temperature below 20 °C. Once added, cool the resulting suspension to -5 °C using a chiller.

  • Nitrosation: Prepare a solution of

    
     (0.57 kg) in water (1.5 L). Add this solution dropwise via an addition funnel over 2 hours. Critical:  The internal temperature must not exceed 0 °C to prevent the formation of tarry polymeric byproducts [4].
    
  • Validation & Quench: Stir for an additional 30 minutes at 0 °C. Test the mixture with starch-iodide paper; an immediate blue-black color confirms excess

    
    . Add sulfamic acid (40 g) in small portions until gas evolution (
    
    
    
    ) ceases and the starch-iodide test is negative. Keep the diazonium solution at -5 °C.
Step 2: Sulfite Reduction
  • Sulfite Preparation: In a separate 50 L jacketed reactor, dissolve

    
     (2.18 kg) and 
    
    
    
    (0.82 kg) in water (8.0 L). Cool this solution to 0 °C.
  • Transfer: Transfer the cold diazonium chloride solution into the sulfite solution via a subsurface dip tube over 1 hour. Maintain the receiving reactor temperature below 5 °C. An immediate color change to deep orange/red indicates the formation of the diazosulfonate intermediate.

  • Reduction: Once the transfer is complete, gradually heat the reactor to 60 °C over 2 hours. The color will lighten to a pale yellow as the diazosulfonate is reduced to the hydrazine sulfonate. Stir at 60 °C for 1 hour.

Step 3: Hydrolysis and Isolation
  • Hydrolysis: To the warm solution at 60 °C, cautiously add concentrated HCl (1.95 L). Caution:

    
     gas may evolve; ensure rigorous scrubbing.
    
  • Cleavage: Heat the mixture to 85–90 °C and maintain for 3 hours to fully hydrolyze the N-S bond.

  • Crystallization: Cool the reactor linearly to 0 °C over 4 hours. The product, this compound hydrochloride, will precipitate as a crystalline solid.

  • Filtration & Drying: Filter the slurry through a Nutsche filter. Wash the filter cake with ice-cold 10% brine (2 x 1.0 L) followed by cold isopropanol (1.0 L) to remove highly colored impurities. Dry the solid under a vacuum at 45 °C to a constant weight.

  • Expected Yield: 1.05 – 1.15 kg (75 – 82% theoretical yield) of a pale pink to off-white crystalline powder [1, 2].

Analytical Characterization Standards

To verify the structural integrity and purity of the synthesized this compound [1]:

  • HPLC Purity: >98% (Column: C18; Mobile Phase: 0.1% TFA in Water/Acetonitrile gradient; Detection: UV at 254 nm).

  • LC-MS (ESI+): Expected

    
     for the free base 
    
    
    
    is m/z 143.06.
  • 1H NMR (400 MHz, DMSO-d6): Expected signals for the aromatic protons (multiplets between

    
     6.3 - 7.1 ppm), a broad singlet for the phenolic -OH (
    
    
    
    ~9.5 ppm), and broad exchangeable signals for the hydrazine hydrochloride protons (
    
    
    8.0 - 10.5 ppm).

References

  • PubChemLite: this compound.uni.lu.
  • This compound | 1314929-35-5.Sigma-Aldrich.
  • Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases.Google Patents (WO2008046003A2).
  • Mesitylhydrazine | High-Purity Reagent Supplier.Benchchem.
  • Prescribed drugs containing nitrogen heterocycles: an overview.PMC.

Application Note: Solvent Architecture for Nucleophilic Substitution with Hydrazinophenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrazinophenols are highly versatile, ambident nucleophiles that present unique challenges and opportunities in drug development and synthetic chemistry. Because they possess both a highly reactive hydrazine moiety and a phenolic oxygen, controlling their chemoselectivity requires a deep understanding of molecular orbital theory and solvent thermodynamics. This application note provides an authoritative guide on how to leverage solvent selection to dictate reaction pathways—whether synthesizing hydrazinophenols via Nucleophilic Aromatic Substitution (SNAr) or utilizing them for chemoselective N- vs. O-alkylation.

Mechanistic Causality: The Alpha Effect and SNAr Dynamics

The Alpha Effect in Hydrazine Nucleophiles

The extraordinary nucleophilicity of the hydrazine moiety is governed by the alpha effect , a phenomenon where an atom exhibits increased nucleophilicity due to the presence of an adjacent atom with lone pair electrons[1]. In hydrazinophenols, the repulsion between the adjacent nitrogen lone pairs raises the energy of the Highest Occupied Molecular Orbital (HOMO)[2]. This elevated HOMO energy minimizes Pauli repulsion and enhances orbital overlap with an electrophile's Lowest Unoccupied Molecular Orbital (LUMO), drastically increasing the reaction rate without a corresponding increase in thermodynamic Brønsted basicity[1][3].

Solvent Effects on SNAr Synthesis

When synthesizing hydrazinophenols via the SNAr reaction of a halophenol with hydrazine, the reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized, zwitterionic Meisenheimer intermediate[4]. Solvent selection is the primary determinant of reaction efficiency:

  • Protic Solvents (e.g., Methanol): Solvents with high hydrogen-bond donor capacity strongly solvate the hydrazine lone pairs. This lowers the ground-state energy of the nucleophile, dampening the alpha effect and significantly reducing the reaction rate[5].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents do not hydrogen-bond to the nucleophile, leaving the hydrazine "naked" and highly reactive. Furthermore, their high dielectric constants stabilize the polar Meisenheimer transition state, accelerating the rate-determining step[4][6].

SNAr_Mechanism Reactants Halophenol + Hydrazine Solvent Polar Aprotic Solvent (e.g., DMSO) Reactants->Solvent Solvation (No H-bond dampening) Intermediate Meisenheimer Intermediate (Resonance Stabilized) Solvent->Intermediate Nucleophilic Attack (Rate-Limiting) Product Hydrazinophenol Intermediate->Product Leaving Group Expulsion

Figure 1: SNAr mechanism for hydrazinophenol synthesis highlighting solvent-mediated acceleration.

Quantitative Solvent Selection Matrix

To rationally design a reaction involving hydrazinophenols, one must evaluate the solvent's dielectric constant (


), hydrogen-bond donor capacity (

), and hydrogen-bond acceptor capacity (

).

Table 1: Solvent Properties and Impact on Hydrazinophenol Reactivity

SolventDielectric Constant (

)
H-Bond Donor (

)
H-Bond Acceptor (

)
SNAr EfficiencyChemoselectivity Bias
DMSO 46.70.000.76ExcellentO-Alkylation (with base)
DMF 36.70.000.69ExcellentO-Alkylation (with base)
MeCN 35.90.190.31ModerateN-Alkylation (neutral)
THF 7.50.000.55PoorN-Alkylation (neutral)
Methanol 32.70.930.62PoorMixed (H-bonds to hydrazine)

Data synthesized from established solvent effect studies on SNAr and alpha-nucleophile reaction pathways.

Chemoselectivity Control: N- vs. O-Substitution

Because hydrazinophenols are ambident nucleophiles, the solvent and additive environment dictates the site of substitution:

  • Kinetic Control (N-Substitution): Under neutral conditions, the phenol moiety remains protonated and is a poor nucleophile. The hydrazine nitrogen dominates the reaction profile due to the alpha effect[7]. Solvents with low hydrogen-bond donor capacity (like MeCN or THF) are ideal as they preserve the elevated HOMO energy of the hydrazine[2].

  • Thermodynamic Control (O-Substitution): The addition of a base (e.g., K₂CO₃) deprotonates the phenol to a phenoxide anion. In polar aprotic solvents (DMF, DMSO), the phenoxide is poorly solvated and becomes a highly aggressive, "naked" nucleophile, easily outcompeting the neutral hydrazine[3].

Chemoselectivity cluster_N Alpha-Effect Pathway cluster_O Phenoxide Pathway HP Hydrazinophenol (Ambident Nucleophile) N_Cond Neutral Conditions Solvents: THF, MeCN HP->N_Cond Kinetic Control (No Base) O_Cond Basic Conditions (K2CO3) Solvents: DMF, DMSO HP->O_Cond Thermodynamic Control (Base Added) N_Prod N-Alkylation (Hydrazine Attack) N_Cond->N_Prod O_Prod O-Alkylation (Phenoxide Attack) O_Cond->O_Prod

Figure 2: Solvent and condition-driven chemoselectivity in hydrazinophenol functionalization.

Self-Validating Experimental Protocols

Protocol A: SNAr Synthesis of 4-Hydrazinophenol

Objective: Synthesize 4-hydrazinophenol via nucleophilic aromatic substitution of 4-fluorophenol.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve 4-fluorophenol (1.0 equiv) in anhydrous DMSO (0.5 M). Causality: DMSO is selected because its lack of hydrogen-bond donor capacity prevents the dampening of hydrazine's nucleophilicity, while its high dielectric constant stabilizes the zwitterionic Meisenheimer intermediate[4].

  • Nucleophile Addition: Add hydrazine hydrate (3.0 equiv) dropwise at room temperature. Causality: Hydrazine acts as the nucleophile. The alpha effect renders it highly reactive toward the electrophilic ipso-carbon of the fluorophenol[1].

  • Thermal Activation: Heat the mixture to 100 °C for 12 hours. Causality: While intermediate formation is rapid, the expulsion of the fluoride leaving group requires thermal energy to overcome the activation barrier[6].

  • Self-Validation & Workup: Monitor via TLC (UV active; ninhydrin positive). Quench by pouring the mixture into ice water to precipitate the product. Validation: ¹H NMR (DMSO-d₆) will confirm success via the upfield shift of aromatic protons (due to the electron-donating hydrazine group) and the presence of D₂O-exchangeable NH/NH₂ signals at ~4.0–5.0 ppm.

Protocol B: Chemoselective N-Alkylation (Alpha-Effect Driven)

Objective: Selectively functionalize the hydrazine nitrogen without protecting the phenolic oxygen.

  • Reaction Setup: Dissolve 4-hydrazinophenol (1.0 equiv) in anhydrous MeCN (0.2 M). Causality: MeCN provides necessary solubility without strongly hydrogen-bonding to the hydrazine lone pairs, thereby preserving the alpha effect[2]. No base is added to ensure the phenol remains protonated and non-nucleophilic[7].

  • Electrophile Addition: Add the alkyl halide (0.95 equiv) dropwise at 25 °C. Causality: Kinetic control favors the highly nucleophilic hydrazine nitrogen. Using a slight deficit of electrophile prevents over-alkylation.

  • Self-Validation & Workup: Evaporate the solvent and purify via flash chromatography. Validation: ¹H NMR is the critical marker of success here; the retention of the broad phenolic OH singlet at ~9.5 ppm confirms that O-alkylation was successfully avoided.

Protocol C: Chemoselective O-Alkylation (Phenoxide Driven)

Objective: Selectively functionalize the phenolic oxygen in the presence of the hydrazine moiety.

  • Deprotonation: Dissolve 4-hydrazinophenol (1.0 equiv) in anhydrous DMF (0.2 M). Add K₂CO₃ (1.5 equiv) and stir for 30 minutes. Causality: K₂CO₃ deprotonates the phenol (pKa ~10) to generate a phenoxide anion. In the polar aprotic environment of DMF, the phenoxide is poorly solvated and becomes a thermodynamically superior, "naked" nucleophile compared to the neutral hydrazine[3].

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) and heat to 60 °C for 4 hours. Causality: The elevated temperature and basic conditions shift the reaction pathway entirely to thermodynamic control, driving O-alkylation.

  • Self-Validation & Workup: Quench with water and extract with EtOAc. Validation: ¹H NMR will show the complete disappearance of the phenolic OH peak (~9.5 ppm) and the appearance of new alkyl ether protons (e.g., a triplet at ~4.0 ppm for -OCH₂-).

References

1.4[4] 2.6[6] 3.5[5] 4. 1[1] 5.2[2] 6.7[7] 7.3[3]

Sources

Procedure for synthesizing indazole derivatives from hydrazinylphenols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of N-Aryl Indazole Derivatives from Hydrazinylphenols

Abstract & Strategic Overview

Indazole derivatives are privileged scaffolds in medicinal chemistry, serving as bioisosteres for indoles and purines in kinase inhibitors (e.g., Axitinib, Pazopanib).[1] While classical indazole synthesis often relies on the diazotization of 2-methylanilines (Jacobson synthesis) or the condensation of hydrazines with 1,3-dicarbonyls, the use of hydrazinylphenols (hydroxyphenylhydrazines) offers a direct route to 1-(hydroxyphenyl)-1H-indazoles and tetrahydroindazoles .[1][2]

These N-aryl indazoles are particularly valuable because the phenolic hydroxyl group provides a versatile handle for further functionalization (e.g., O-alkylation for solubility tuning) or acts as a critical hydrogen-bond donor in protein-ligand interactions.[1][2]

This guide details two distinct protocols:

  • Protocol A (Aromatic System): Copper-catalyzed cyclization of hydrazones derived from hydrazinylphenols and 2-halobenzaldehydes.[2]

  • Protocol B (Tetrahydro System): Condensation of hydrazinylphenols with cyclic 1,3-diketones (Knorr-type synthesis).

Critical Mechanism & Chemistry[1][2][3]

The transformation relies on the nucleophilicity of the hydrazine moiety. The hydrazine group (


) acts as a dinucleophile.[1][2]
  • Pathway A (Cu-Catalyzed C-N Coupling): The reaction proceeds via a two-step sequence:[1][2]

    • Condensation: The terminal nitrogen (

      
      ) of the hydrazinylphenol attacks the aldehyde of 2-bromobenzaldehyde to form a hydrazone.[2]
      
    • Intramolecular Amination: A copper catalyst facilitates the attack of the internal nitrogen (

      
      ) onto the aryl bromide, closing the five-membered ring.[1] This overcomes the poor electrophilicity of the aryl halide.
      
  • Pathway B (Knorr-Type Condensation): Reaction with a cyclic 1,3-diketone (e.g., cyclohexane-1,3-dione) involves the formation of a hydrazone followed by cyclization and dehydration.[1][2] This yields a 4,5,6,7-tetrahydroindazole, which can be aromatized if necessary.[1]

Visualizing the Workflow (Graphviz)

IndazoleSynthesis cluster_legend Pathway Selection Start Hydrazinylphenol (e.g., 3-Hydrazinophenol) Hydrazone Hydrazone Intermediate Start->Hydrazone + Reagent A (EtOH, Reflux) Knorr Acid Catalysis (Condensation/Dehydration) Start->Knorr + Reagent B ReagentA 2-Bromobenzaldehyde ReagentB Cyclic 1,3-Diketone CuCat CuI / Base / Heat (Intramolecular C-N Coupling) Hydrazone->CuCat ProductA 1-(Hydroxyphenyl)-1H-indazole (Aromatic Core) CuCat->ProductA ProductB 1-(Hydroxyphenyl)-4,5,6,7-tetrahydroindazole (Partially Saturated) Knorr->ProductB

Caption: Dual pathways for synthesizing N-aryl indazoles from hydrazinylphenols via Cu-catalysis or condensation.

Experimental Protocols

Protocol A: Synthesis of 1-(3-Hydroxyphenyl)-1H-indazole

Targeting fully aromatic systems via Copper Catalysis.

Reagents & Equipment:

  • 3-Hydrazinophenol hydrochloride (CAS: 2946-28-3)[1][2]

  • 2-Bromobenzaldehyde (1.0 equiv)[1][2]

  • Copper(I) Iodide (CuI) (10 mol%)[1][2]

  • 1,10-Phenanthroline (20 mol%)[1][2]

  • Cesium Carbonate (

    
    ) (2.0 equiv)[1][2]
    
  • Solvent: DMF (Anhydrous)[1][2]

  • Inert Atmosphere: Nitrogen or Argon balloon[1][2]

Step-by-Step Methodology:

  • Hydrazone Formation (Pre-step):

    • Dissolve 2-bromobenzaldehyde (5 mmol) and 3-hydrazinophenol HCl (5.5 mmol) in Ethanol (20 mL).

    • Add catalytic Acetic Acid (2-3 drops).[1][2]

    • Reflux for 2–4 hours.[2] Monitor by TLC (formation of a new spot, disappearance of aldehyde).[1]

    • Cool to RT. The hydrazone often precipitates. Filter, wash with cold EtOH, and dry.[1] Yield is typically >85%.[1][2]

  • Cyclization (The Critical Step):

    • In a flame-dried Schlenk tube, charge the isolated hydrazone (1.0 equiv), CuI (0.1 equiv), 1,10-Phenanthroline (0.2 equiv), and

      
       (2.0 equiv).[1]
      
    • Evacuate and backfill with

      
       (3 times).[1][2]
      
    • Add anhydrous DMF (concentration ~0.2 M).[1][2]

    • Heat to 100–110 °C for 12–24 hours.

    • Mechanistic Note: The base neutralizes the HCl (if salt was carried over) and deprotonates the hydrazone NH, facilitating coordination to Copper.[1]

  • Workup & Purification:

    • Cool to room temperature.[2] Dilute with EtOAc and filter through a pad of Celite to remove copper salts.

    • Wash the filtrate with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.[1][2]
    • Dry over

      
      , concentrate.
      
    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).[1][2] The product is typically a solid.

Data Interpretation (Expected):

  • 1H NMR: Characteristic singlet for H-3 of indazole (~8.1 ppm).[2] Absence of hydrazone NH.[2] Phenol OH signal (broad, exchangeable).[1]

  • MS:

    
     corresponding to the coupled product (loss of HBr).[1][2]
    
Protocol B: Synthesis of 1-(Hydroxyphenyl)-4,5,6,7-tetrahydroindazole

Targeting sp3-rich scaffolds via Knorr-type Condensation.[1][2]

Reagents:

  • 4-Hydrazinophenol (or isomer)[1][2]

  • Cyclohexane-1,3-dione (or substituted derivatives)[1][2]

  • Solvent: Ethanol or Methanol[1][2]

  • Catalyst: Acetic Acid (glacial)[1][2]

Step-by-Step Methodology:

  • Condensation:

    • Dissolve cyclohexane-1,3-dione (10 mmol) in EtOH (30 mL).

    • Add 4-hydrazinophenol (10 mmol) portion-wise.

    • Add Acetic Acid (0.5 mL).

    • Stir at room temperature for 1 hour, then reflux for 3 hours.

  • Isolation:

    • Concentrate the solvent under reduced pressure.

    • The residue is often an oil or semi-solid. Triturate with diethyl ether or cold water to induce crystallization.[2]

    • Recrystallize from EtOH/Water if necessary.[2]

  • Aromatization (Optional Extension):

    • To convert the tetrahydroindazole to a fully aromatic indazole: Treat the product with DDQ (2.0 equiv) in Dioxane at reflux for 6 hours, or use Pd/C (10%) in refluxing p-cymene.[1]

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield in Cyclization (Protocol A) Catalyst poisoning or oxidation.[1][2]Ensure strict inert atmosphere (

). Use fresh CuI (should be off-white, not green/brown).[1][2]
Incomplete Conversion Steric hindrance on hydrazine.[2]Increase temperature to 120 °C or switch solvent to DMSO.[2]
Product is O-alkylated Competitive reaction at Phenol OH.[2]Unlikely with

/CuI as C-N coupling is favored, but if observed, use O-protected hydrazinophenol (e.g., O-benzyl) and deprotect later.[1]
Sticky Tars (Protocol B) Polymerization of diketone.[1][2]Perform the reaction at lower temperature initially (0 °C -> RT) before refluxing.

Safety & Handling

  • Hydrazine Toxicity: Hydrazinylphenols are potential carcinogens and skin sensitizers.[2] Handle in a fume hood with double nitrile gloves.[2]

  • Copper Waste: Dispose of Cu-contaminated waste in heavy metal waste containers.

  • Explosion Hazard: Do not concentrate hydrazone intermediates to dryness if they are suspected to contain azides or unreacted hydrazine in the presence of oxidants.

References

  • Indazole Synthesis via Cu-Catalysis: Organic Chemistry Portal.[2] Synthesis of Indazoles. Available at: [Link][1][2]

  • Tetrahydroindazole Synthesis (Knorr-type): Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy...). Available at: [Link]

  • General Review of Indazole Chemistry: National Institutes of Health (PMC).[2] Indazole – an emerging privileged scaffold.[2] Available at: [Link]

  • Cadogan and Davis-Beirut Reactions: National Institutes of Health (PMC).[2] Accessing Multiple Classes of 2H-Indazoles. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 4-Fluoro-3-hydrazinylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely accessing this guide because your batch of 4-Fluoro-3-hydrazinylphenol has transitioned from a pale beige/off-white solid to a pink, brown, or black sticky substance. This is a common failure mode caused by the synergistic oxidation of the hydrazine moiety and the phenol group.

This guide provides a definitive protocol for stabilizing this air-sensitive intermediate. Unlike standard reagents, this compound requires a dual-protection strategy targeting both the electron-rich hydrazine (susceptible to radical formation) and the phenol (susceptible to quinone formation).

Module 1: The Mechanism of Instability (Why is it degrading?)

To prevent degradation, you must understand the enemy. This compound degrades via Auto-oxidation , a radical chain reaction accelerated by light, heat, and trace metal ions.

The Degradation Pathway
  • Initiation: Atmospheric oxygen abstracts a proton from the hydrazine (

    
    ), creating a hydrazyl radical.
    
  • Propagation: This radical loses a second electron to form a Diazenyl intermediate (

    
    ).
    
  • Coupling/Decomposition: These reactive intermediates couple to form colored Azo compounds (

    
    ) or decompose, releasing nitrogen gas (
    
    
    
    ) and leaving behind a defluorinated or polymerized phenolic tar.

Visualizing the Threat: The following diagram illustrates the oxidative cascade you are witnessing.

OxidationPathway Start 4-Fluoro-3- hydrazinylphenol (Pale Solid) Radical Hydrazyl Radical (Reactive Species) Start->Radical H-abstraction Oxygen O2 / Light / Trace Metals Oxygen->Radical Diazene Diazenyl Intermediate (R-N=NH) Radical->Diazene -e-, -H+ Azo Azo Dimers (Deep Red/Brown) Diazene->Azo Dimerization Decomp Polymerized Tar (Black/Insoluble) Diazene->Decomp N2 Loss

Figure 1: Oxidative degradation pathway of aryl hydrazines leading to color change and polymerization.

Module 2: Storage Protocols (The "How-To")

The following protocols are mandatory for maintaining purity >97% over periods exceeding 48 hours.

Protocol A: The Gold Standard (Long-Term Storage)

Best for: Storage > 1 week

ParameterSpecificationScientific Rationale
Chemical Form Hydrochloride Salt (HCl) Protonation of the terminal nitrogen (

) reduces electron density, making it significantly harder for oxygen to abstract an electron. The free base is inherently unstable.
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (

) is acceptable but less effective if the container is frequently opened.
Temperature -20°C (Freezer) Arrhenius equation dictates that lower temperatures exponentially slow the radical propagation step.
Container Amber Glass + Parafilm Amber glass blocks UV light (photo-oxidation). Parafilm creates a secondary moisture barrier.
Protocol B: Handling the Free Base (Short-Term)

Best for: Immediate use in synthesis

If you must generate the free base (e.g., for a specific coupling reaction), follow this "Use-or-Lose" workflow:

  • Degas Solvents: Sparge all solvents with Argon for 15 minutes before dissolving the hydrazine. Dissolved oxygen is the primary killer in solution.

  • Chelation: Add 1 mM EDTA to aqueous buffers if working in biphasic systems. This sequesters trace Copper (

    
    ) and Iron (
    
    
    
    ) ions, which are potent catalysts for hydrazine oxidation [1].
  • Speed: Once free-based, the compound should be reacted within 30 minutes . Do not store the free base in solution overnight.

Module 3: Troubleshooting & Rescue Operations

Issue: "My compound turned brown. Is it ruined?"

Diagnosis: Perform a quick TLC or LC-MS.

  • Pink/Red Color: Early-stage oxidation (Azo formation). Often <5% impurity by mass but highly colored. Salvageable.

  • Black Tar: Advanced polymerization. Discard.

The Rescue Protocol (Recrystallization/Salt Formation)

This method converts the degraded free base into the stable HCl salt, rejecting the oxidized impurities which remain in the supernatant.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude, brown solid in a minimal amount of degassed Ethanol (EtOH) or Methanol (MeOH).

    • Note: If insoluble black particles remain, filter them out immediately (these are polymers).

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 4M HCl in Dioxane (or conc. aqueous HCl) dropwise with vigorous stirring.

  • Precipitation: The solution should lighten as the HCl salt precipitates. The oxidized "brown" impurities typically remain dissolved in the alcohol.

  • Isolation: Filter the solid under an inert atmosphere (if possible) or rapidly on a Buchner funnel.

  • Wash: Wash the filter cake with cold Diethyl Ether (

    
    ) . This removes residual moisture and organic impurities.
    
  • Dry: Dry under high vacuum. The resulting solid should be an off-white or pale beige powder.

Module 4: Decision Logic for Storage

Use this logic tree to determine the immediate action required for your sample.

StorageLogic Q1 Current State of Compound? Form Is it a Salt or Free Base? Q1->Form Pale/White Solid Action3 Purify via Rescue Protocol (See Module 3) Q1->Action3 Brown/Pink/Sticky Action1 Store at -20°C under Argon. (Stable > 6 months) Form->Action1 HCl/H2SO4 Salt Action2 CRITICAL: Convert to HCl Salt IMMEDIATELY. Form->Action2 Free Base

Figure 2: Decision matrix for handling this compound based on physical state.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel Chromatography to purify this? A: Proceed with caution. Silica gel is slightly acidic and often contains trace iron, which can catalyze oxidation on the column, causing the compound to decompose during purification.

  • Better Alternative: If you must use a column, use Neutral Alumina or deactivate your Silica gel with 1% Triethylamine (TEA) to prevent acid-catalyzed degradation. However, Recrystallization (Module 3) is superior for hydrazines.

Q: Why does the Fluorine atom not stabilize the molecule? A: While Fluorine is electron-withdrawing (which theoretically pulls density away from the nitrogen), the resonance effect of the Phenol (


) and the Hydrazine (

) dominates. The molecule remains electron-rich and highly prone to oxidation [2].

Q: I see a new peak at M-2 in my Mass Spec. What is it? A: This is the Diazenyl or Diimide species (


). It has lost two protons (mass -2) relative to the parent hydrazine. This confirms active oxidation is occurring in your sample [3].

References

  • Ganesan, R. et al. (2013). Kinetics and Mechanism of Oxidation of Phenylhydrazine by Thallium(III) in Acid Medium. Journal of Chemical Sciences.

  • Ragnarsson, U. (2001). Synthetic Methodology for the Preparation of Arylhydrazines. Chemical Society Reviews, 30, 205-213.

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2023). Technical Bulletin: Handling Air-Sensitive Reagents. Merck KGaA.

Sources

Improving yield of hydrazine reduction from diazonium salts

Author: BenchChem Technical Support Team. Date: March 2026

Hydrazine Synthesis Support Center: Optimizing Diazonium Reduction

Current Status: Operational Topic: Yield Optimization & Troubleshooting for Aryl Hydrazine Synthesis Ticket ID: CHEM-SUP-882

User Guide Overview

Welcome to the technical support interface for aryl hydrazine synthesis. This guide addresses the instability of diazonium intermediates and the specific failure modes of the two dominant reduction methodologies: the Meyer Reduction (SnCl₂) and the Fischer Reduction (Sulfite) .

Choose your current issue:

Protocol Selection: The Decision Matrix

Before starting, verify you are using the correct reduction system for your substrate.

FeatureStannous Chloride (SnCl₂) Sodium Sulfite (Fischer)
Primary Mechanism Direct electron transfer via metal cation.Nucleophilic attack to form sulfonate

Hydrolysis.
Best For Small scale (<50g), electron-poor anilines.Large scale (>100g), electron-rich anilines.
Key Advantage Robust; less sensitive to pH fluctuations.No heavy metals; cheaper reagents.
Major Downside Toxic tin waste; difficult tin removal.Multi-step hydrolysis; sensitive to steric hindrance.
Typical Yield 85-95%60-80%

Method A: The Meyer Reduction (SnCl₂ / HCl)

Status: Gold Standard for Laboratory Scale Core Principle: Stannous chloride acts as a 4-electron reducing agent in highly acidic media.

Optimized Workflow
  • Diazotization: Dissolve aniline in excess HCl (3-4 equiv). Cool to -5°C. Add NaNO₂ (1.05 equiv) dropwise.

  • Reduction: Dissolve SnCl₂·2H₂O (2.2 equiv) in conc. HCl. Cool to -40°C (or 0°C if solubility is poor).

  • Addition: Add the diazonium solution TO the tin solution with vigorous stirring.

    • Why? Keeping the reducing agent in excess prevents the diazonium salt from coupling with the product (aryl hydrazine) to form formazans.

  • Isolation: Allow to warm to RT. The aryl hydrazine hydrochloride usually precipitates.[1] Filter and wash with brine.[2]

Troubleshooting the Meyer Reduction

Q: My product is a dark oil instead of a crystalline solid.

Diagnosis: This is often due to "Tin-Complexing" or oxidation. Fix:

  • Tin Removal: Dissolve the crude oil in water. Add 40% NaOH until the tin hydroxide precipitate redissolves (forms sodium stannate), releasing the free hydrazine base. Extract with ether immediately.

  • Antioxidant: Add a pinch of sodium metabisulfite during the workup to prevent air oxidation of the free base.

Q: The yield is <40% and the reaction foamed aggressively.

Diagnosis: Thermal decomposition. The reduction is highly exothermic. Fix:

  • Internal Temp Control: Do not rely on bath temperature. Place a thermometer inside the flask.

  • Rate of Addition: Slow down. If the internal temp rises above 5°C during addition, the diazonium salt decomposes to a phenol (releasing N₂ gas = foaming).

Method B: The Fischer Reduction (Sodium Sulfite)

Status: Preferred for Process Chemistry / Green Chemistry Core Principle: Formation of a stable diazosulfonate intermediate (


), which is reduced and then hydrolyzed.
Optimized Workflow
  • Diazotization: Standard procedure (see above).[3]

  • Sulfonation: Pour the diazonium salt rapidly into a cold solution of Na₂SO₃ (2.5 equiv) containing NaOH (pH ~7-9).

    • Visual Check: A yellow/orange precipitate (diazosulfonate) often forms.

  • Reduction: Warm to 60-70°C. The solution should turn colorless (formation of hydrazine sulfonate).

  • Hydrolysis (The Critical Step): Add HCl and reflux.

    • Mechanism:[4][5][6][7][8][9]

      
      .
      
Troubleshooting the Fischer Reduction

Diagnosis: Incomplete Hydrolysis. The sulfonate group is robust. Fix:

  • Reflux Time: Stirring at RT is insufficient. You must reflux at 100°C for at least 2-4 hours to cleave the N-S bond.

  • Acid Strength: Ensure the final concentration of HCl is >15% by volume.

Q: The reaction turned into a red tar immediately upon mixing.

Diagnosis: pH Mismatch (Diazo Coupling). Fix:

  • Reverse Addition: Always add the Diazonium TO the Sulfite .

  • Alkalinity: Ensure the sulfite solution is slightly alkaline (pH 8-9) before addition. If it is acidic, the diazonium salt is stable but won't react with sulfite; instead, it couples with itself or phenol byproducts to form azo dyes (red tar).

Universal Troubleshooting & Logic Map

Visualizing the Failure Points

The following diagram illustrates the decision pathways and chemical fates of the diazonium ion.

G Start Aniline Precursor Diazotization Diazotization (NaNO2 / HCl, <5°C) Start->Diazotization Check1 Starch-Iodide Test Positive? Diazotization->Check1 Check1->Diazotization No (Add more NO2-) DiazoSalt Diazonium Salt (Ar-N2+) Check1->DiazoSalt Yes (Excess HNO2) TempSpike Temp > 10°C DiazoSalt->TempSpike Poor Cooling Coupling Insufficient Acid / Wrong pH DiazoSalt->Coupling Low Acidity Reduction Reduction Step (SnCl2 or Sulfite) DiazoSalt->Reduction Controlled Conditions Phenol FAILURE: Phenol + N2 (Gas) (Foaming/Low Yield) TempSpike->Phenol AzoDye FAILURE: Azo Dye (Red Tar) (Coupling Side Rxn) Coupling->AzoDye Hydrazine SUCCESS: Aryl Hydrazine Reduction->Hydrazine

Caption: Critical Control Points in the conversion of Aniline to Aryl Hydrazine. Note the irreversible failure modes (Red) caused by temperature and pH deviations.

FAQ: The "Self-Validating" System

Q: How do I know my diazotization worked before I waste my reducing agent? A: You must perform two spot tests:

  • Starch-Iodide Paper: Must turn Black/Blue immediately. This confirms excess Nitrous Acid (

    
    ). If negative, your diazonium salt has not fully formed or you ran out of nitrite.
    
  • H-Acid Test (or Beta-Naphthol): Take a drop of reaction mix and add to an alkaline solution of beta-naphthol. A brilliant Red/Orange precipitate confirms the presence of active diazonium salt.

Q: My product is colored (pink/brown). Is it ruined? A: Not necessarily. Aryl hydrazines are notoriously air-sensitive.

  • The Fix: Recrystallize immediately from ethanol/water. If storing, convert it to the Hydrochloride salt (stable solid) rather than the free base (unstable oil).

Summary Data Table

VariableRecommendationReason
Diazotization Temp -5°C to 0°CPrevents hydrolysis to phenols.
Acid Stoichiometry >2.5 equiv (HCl)Prevents triazene formation (

).
SnCl₂ Addition Add Diazo TO SnCl₂Keeps reducing agent in excess; prevents side-coupling.
Sulfite Hydrolysis Reflux > 2 hoursSulfonate group is sterically stable; requires energy to cleave.
Storage HCl Salt formFree bases oxidize rapidly in air to form azobenzenes.

References

  • Organic Syntheses, Coll.[3][10] Vol. 1, p. 442 (1941); Vol. 2, p. 71 (1922). Phenylhydrazine. Describes the classic sulfite reduction method and purification. [Link]

  • Vogel, A. I.Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for SnCl₂ reduction protocols and stoichiometry).
  • Lazny, R. et al. "Clean and Efficient Synthesis of Hydrazines." Journal of Organic Chemistry. Discusses mechanism and side-reaction suppression in diazonium reduction.

Sources

Purification methods for unstable fluorinated hydrazine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers handling unstable fluorinated hydrazine intermediates. It is designed to troubleshoot specific failure modes (decomposition, low recovery, safety hazards) and provide validated purification protocols.

Ticket Status: Open Topic: Purification & Stabilization Protocols Assigned Specialist: Senior Application Scientist

Introduction: The "Fluorine-Hydrazine" Paradox

Welcome to the support center. You are likely here because your standard purification methods (silica gel, rotary evaporation) are resulting in black tars, low yields, or inexplicable mass balance losses.

The Core Problem: Fluorinated hydrazines (


) occupy a difficult chemical niche.
  • Nucleophilicity vs. Acidity: The fluorine group (especially

    
     or polyfluoroalkyl) is electron-withdrawing, reducing the basicity of the hydrazine nitrogens compared to alkyl hydrazines. However, they remain nucleophilic enough to react with electrophilic impurities.
    
  • The "HF" Time Bomb: If your hydrazine has protons on the

    
    - or 
    
    
    
    -carbon relative to the fluorine, basic conditions (or even slightly basic glass surfaces) can trigger HF elimination, leading to decomposition into azoalkenes or hydrazones.
  • Silica Incompatibility: Standard silica gel is slightly acidic (

    
    ). While fluorinated hydrazines are less basic, they are often acid-sensitive, leading to disproportionation or oxidation on the column.
    

Module 1: Pre-Purification Stability Check

"My crude mixture turns dark/black within minutes of exposure to air."

Diagnosis: Autoxidation & Catalytic Decomposition

Hydrazines are potent reducing agents. Fluorination does not fully protect them from autoxidation. Trace metals (Fe, Cu, Ni) from spatulas or needles catalyze this decomposition rapidly.

Troubleshooting Protocol 1.1: The Quench & Chelate
  • Step 1: Deoxygenate. All solvents must be sparged with Argon/Nitrogen for 15 minutes prior to contact.

  • Step 2: Chelation. Add EDTA (disodium salt) or DTPA (0.1 mol%) to your aqueous workup buffer. This sequesters trace metals that catalyze decomposition [1].

  • Step 3: Temperature Control. Never heat crude fluorinated hydrazines above 40°C. If concentrating, use a high-vacuum, low-temperature rotavap bath (max 25°C).

Module 2: Chromatographic Purification

"I see a spot on TLC, but it streaks/disappears on the column."

Diagnosis: Silica Gel Interaction

The silanol groups (


) on silica gel act as weak Bronsted acids. Fluorinated hydrazines can hydrogen bond strongly (tailing) or undergo acid-catalyzed degradation.
Solution A: The "Neutralized" Silica Protocol
  • Why: Pre-treating silica with a volatile base blocks acidic sites, preventing the hydrazine from "sticking" or decomposing.

  • Method:

    • Prepare your eluent (e.g., Hexane/EtOAc).

    • Add 1% to 5% Triethylamine (

      
      )  to the mobile phase.
      
    • Flush the column with 3 column volumes (CV) of this "neutralized" solvent before loading your sample.

    • Critical: Load the sample using the same neutralized solvent.

Solution B: Switch to Neutral Alumina
  • Why: Alumina (

    
    ) is available in "Neutral" (pH 7.0-7.5) or "Basic" grades. Neutral Alumina (Brockmann Grade III) is far gentler on fluorinated hydrazines than silica [2].
    
  • Protocol: Use Neutral Alumina (Activity III) . To adjust activity from Grade I (commercial) to III, add 6% water (w/w) and equilibrate for 2 hours.

Module 3: Non-Chromatographic Isolation (The "Salt" Strategy)

"Column chromatography is destroying my compound. Is there an alternative?"

Diagnosis: Thermal/Surface Instability

If your compound is volatile or extremely sensitive to solid supports, crystallization as a salt is the gold standard for stability.

Protocol 3.1: The Oxalate/Hydrochloride Salt Screen

Salts of fluorinated hydrazines are generally crystalline solids, resistant to oxidation, and non-volatile.

Salt TypeProsConsProcedure
Hydrochloride (

)
High crystallinity; easy to remove (base wash).Can be hygroscopic; excess HCl can trigger HF elimination in some substrates.Dissolve crude in

. Add

in Dioxane dropwise at 0°C. Filter precipitate.
Oxalate (

)
Highly Recommended. Often non-hygroscopic; gentle acidity (

).
Lower solubility in water (harder to free-base later).Dissolve crude in EtOH. Add 1 eq. oxalic acid in EtOH. Heat to dissolve, then cool slowly.
Tosylate (

)
Lipophilic counterion; good for organic solubility.High molecular weight (poor atom economy).Dissolve in MeCN.[1] Add 1 eq.

-TsOH

.

Expert Insight: For highly unstable fluorinated hydrazines (e.g., trifluoromethyl hydrazine derivatives), the Oxalate salt is historically preferred because it forms a stable lattice that suppresses the nitrogen lone pair's reactivity without the aggressive acidity of mineral acids [3].

Module 4: Distillation (Vacuum)

"My compound is a liquid. Can I distill it?"

Diagnosis: Volatility vs. Explosivity

Fluorinated hydrazines are often volatile. However, heating them concentrates peroxides (if aged) or risks thermal runaway.

Protocol 4.1: The "Cold" Distillation (Bulb-to-Bulb)

Do NOT use a fractional distillation column (too much holdup/heat). Use a Kugelrohr or short-path apparatus.

  • Vacuum: Must be

    
    .
    
  • Bath Temp: Keep

    
    .
    
  • Trap: Use a

    
     trap to catch highly volatile fluorinated fragments (toxic).
    
  • Safety: Blast shield is mandatory. Hydrazines are high-energy compounds.

Visualizing the Purification Logic

The following decision tree guides you to the correct method based on your intermediate's physical properties.

PurificationStrategy Start Crude Fluorinated Hydrazine Mixture IsSolid Is the product a Solid or Liquid? Start->IsSolid Liquid Liquid / Oil IsSolid->Liquid Liquid Solid Solid IsSolid->Solid Solid Volatile Is it Volatile? (BP < 100°C @ 1 torr) Liquid->Volatile Distill Kugelrohr Distillation (High Vac, <50°C) Volatile->Distill Yes SaltScreen Attempt Salt Formation (Oxalate/HCl) Volatile->SaltScreen No Recryst Recrystallization (EtOH/Hexane) SaltScreen->Recryst Crystallizes ChromoCheck Must use Chromatography? SaltScreen->ChromoCheck Oils Out Solid->Recryst High Purity Solid->ChromoCheck Low Purity SilicaFail Does it streak on TLC? ChromoCheck->SilicaFail Yes NeutralSilica Use Silica + 2% Et3N (Neutralized) SilicaFail->NeutralSilica Mild Streaking Alumina Use Neutral Alumina (Activity III) SilicaFail->Alumina Decomposition

Caption: Decision matrix for selecting the optimal purification method based on physical state and stability.

Module 5: Safety & Waste (The "HF" Protocol)

"What do I do with the waste?"

Fluorinated hydrazines present a dual hazard: Hydrazine Toxicity + HF Generation .

  • Skin Contact: Hydrazines absorb rapidly. Fluorinated analogs can metabolize to release fluoride ions, causing deep tissue burns and hypocalcemia. Calcium Gluconate gel must be present at the workstation.

  • Waste Disposal: Do not mix with standard organic oxidizers (nitric acid, peroxides) -> Explosion Hazard .

  • Deactivation: Treat waste streams with dilute Sodium Hypochlorite (Bleach) slowly in an ice bath to oxidize the hydrazine to

    
    , followed by Calcium Hydroxide  to precipitate any fluoride as 
    
    
    
    .

References

  • Audrieth, L. F., & Ogg, B. A. (1951). The Chemistry of Hydrazine. Wiley.
  • Fisher Scientific. (2016). Safety Data Sheet: 1-[4-(Trifluoromethyl)pyrimidin-2-yl]hydrazine. Link (Details handling and decomposition hazards).

  • US Patent 3,384,675. (1968).[2] Stabilization of nitroform salts. Link (Describes the use of oxalate salts to stabilize sensitive hydrazine derivatives).

  • Silver, J. et al. (2025).[3] Recent problems with silica gel chromatography. ResearchGate. Link (Discussion on silica acidity causing decomposition of sensitive nitrogen compounds).

  • US Patent 3,321,284. (1967).[4] Extraction of hydrazine from aqueous solution using a fluorinated alcohol. Link (Demonstrates solubility and extraction techniques for hydrazines using fluorinated solvents).

  • Wang, Z. et al. (2014). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines. PMC. Link (Cites instability of deprotected hydrazines on silica gel).

Sources

Handling air-sensitivity of 4-Fluoro-3-hydrazinylphenol in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your sample of 4-Fluoro-3-hydrazinylphenol has discolored, degraded during purification, or yielded inconsistent reaction results.

This compound presents a "perfect storm" of air sensitivity: it contains an electron-rich hydrazine moiety (


) and a phenol group  (

), both susceptible to autoxidation. The fluorine atom at the 4-position does not sufficiently withdraw electron density to stabilize the hydrazine against radical oxidation.

This guide prioritizes causality (why it happens) and mitigation (how to stop it), moving beyond generic safety advice to specific, field-proven protocols.

Module 1: Immediate Triage & Diagnostics

Q: My sample has turned from off-white to dark brown/black. Is it usable?

A: Likely not. The darkening is a hallmark of autoxidation .

  • The Mechanism: Aryl hydrazines react with atmospheric oxygen to form radical intermediates (hydrazyl radicals), which further degrade into diazenes, azobenzenes, and eventually polymerized tars. The phenol group can also oxidize to form quinone-like species, which are deeply colored.

  • Diagnostic: Dissolve a small amount (~5 mg) in degassed Methanol-d4. If the proton NMR shows broad humps in the aromatic region or loss of the distinct hydrazine doublet/singlet signals (

    
     and 
    
    
    
    ), the material is compromised.
  • Recovery: If the degradation is surface-level (<10%), you can attempt a rescue recrystallization (see Protocol A below). If the bulk is black, discard it to avoid poisoning downstream catalysts.

Q: I observed an exotherm when dissolving the compound. Is this normal?

A: No. This suggests rapid decomposition or reaction with the solvent.

  • Cause: Hydrazines can react violently with oxidizing solvents or halogenated solvents under certain conditions.

  • Immediate Action: Ensure you are not using ketones (acetone, MEK) as solvents, as they will rapidly form hydrazones , releasing heat and water.

Module 2: Storage & Stabilization (The "Salt" Strategy)

Q: How do I store this compound for more than 24 hours?

A: You must convert the Free Base to a Salt for long-term stability. The free base of this compound is kinetically unstable in air.

FeatureFree Base (

)
Hydrochloride Salt (

)
Air Stability < 4 hours (turns brown)> 6 months (if dry & dark)
Storage Temp -20°C (Glovebox required)2-8°C (Desiccator sufficient)
Handling Pyrophoric potentialBench-stable for short periods
Color Off-white to beigeWhite to pale pink solid
Protocol A: Stabilization via Salt Formation
  • Context: If you synthesized the free base, convert it immediately.

  • Dissolve: Dissolve the crude free base in degassed Ethanol or Diethyl Ether under Nitrogen.

  • Acidify: Dropwise add 4M HCl in Dioxane or conc. HCl (aqueous) at 0°C.

  • Precipitate: The hydrochloride salt will precipitate.

  • Isolate: Filter under an inert blanket (Schlenk frit) and wash with cold, degassed ether.

  • Dry: Vacuum dry (< 1 mbar) for 4 hours.

Module 3: Reaction Setup & Solvent Compatibility

Q: Which solvents are strictly forbidden?

A:

  • Ketones (Acetone, Cyclohexanone): React instantly to form hydrazones.

  • Aldehydes: React instantly to form hydrazones.

  • Chlorinated Solvents (DCM, Chloroform): While often used, they can induce radical decomposition in hydrazines over long periods, especially under light.

  • Non-Degassed Alcohols: Dissolved oxygen in methanol/ethanol will initiate oxidation.

Q: How do I weigh the material if I don't have a glovebox?

A: Use the "Schlenk-in-a-Jar" technique or weigh the HCl salt rapidly.

  • Salt Method: Weigh the HCl salt in air (it is kinetically stable for minutes). Deprotonate in situ using a mild base (e.g.,

    
    , 
    
    
    
    ) only after the system is purged with Nitrogen.
  • Free Base Method: If you must use the free base, taring the flask with Argon gas flowing over it (inverted funnel method) is the minimum requirement.

Module 4: Purification Challenges

Q: My compound streaks and decomposes on Silica Gel. Why?

A: Standard Silica Gel is slightly acidic (


).
  • The Issue: Acidic surfaces catalyze the disproportionation of hydrazines and the oxidation of phenols.

  • The Fix: You must neutralize the stationary phase.

Protocol B: Neutralized Silica Chromatography
  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).

  • Doping: Add 1% Triethylamine (TEA) or 1% Ammonia to the slurry.

  • Packing: Pour the column. Flush with 2 column volumes of eluent (containing 1% TEA) to equate the pH.

  • Running: Load your sample. The basic environment suppresses protonation-induced degradation.

Visualizing the Stability Logic

The following diagram illustrates the degradation pathways and the critical control points for handling this compound.

G Start This compound (Free Base) Oxygen Exposure to Air (O2) Start->Oxygen fast Acid Add HCl / Acid Start->Acid stabilization Ketone Solvent: Acetone/Ketones Start->Ketone mixing Radical Hydrazyl Radical (Reactive Intermediate) Oxygen->Radical oxidation Diazene Phenyldiazene (Unstable) Radical->Diazene H-abstraction Tar Polymerized Tar (Dark Brown/Black) Diazene->Tar polymerization Salt Hydrochloride Salt (Stable Storage Form) Acid->Salt precipitation Hydrazone Hydrazone Impurity (Dead End) Ketone->Hydrazone condensation

Figure 1: Stability Decision Tree. The path to 'Salt' ensures longevity; exposure to Oxygen or Ketones leads to irreversible degradation.

References

  • Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents.Link

  • Organic Syntheses. Phenylhydrazine (General handling of aryl hydrazines). Org. Syn. 1922, 2, 71. Link

  • National Institutes of Health (PubChem). Compound Summary: Phenylhydrazine Hydrochloride (Safety and Stability Data). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Purification of unstable nitrogen compounds). Longman Scientific & Technical, 1989.

Technical Support Center: pH Optimization for 4-Fluoro-3-hydrazinylphenol Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH conditions for 4-Fluoro-3-hydrazinylphenol condensation reactions. Audience: Researchers, scientists, and drug development professionals. Reference ID: TSC-PROTO-4F3H-001

Executive Summary

The condensation of This compound with carbonyl electrophiles (aldehydes/ketones) is governed by a strict kinetic "Goldilocks zone."

  • Optimal pH Range: 4.0 – 5.0 (Ideal target: pH 4.5 )

  • Critical Constraint: You must balance hydrazine nucleophilicity (favored at high pH) against carbonyl activation/dehydration (favored at low pH).

  • Specific Risk: The presence of the phenolic hydroxyl group and the fluorine atom introduces solubility challenges (zwitterion formation) and oxidation risks (quinone formation) at pH > 7.0.

Part 1: The Kinetic Mechanism (Why pH Matters)

The Dual-Constraint Model

To maximize yield, you must navigate two opposing chemical forces. The reaction proceeds via a hemiaminal (carbinolamine) intermediate.

  • Step 1: Nucleophilic Attack (The "Basic" Requirement) The hydrazine nitrogen (

    
    ) must be unprotonated to attack the carbonyl.
    
    • Issue: As pH drops below the

      
       of the hydrazine (approx. 4.8–5.2 for fluorinated aryl hydrazines), the molecule becomes protonated (
      
      
      
      ) and loses nucleophilicity.
    • Result: Reaction stops at low pH (< 3.0).

  • Step 2: Dehydration (The "Acidic" Requirement) The hemiaminal intermediate must lose water to form the hydrazone (

    
    ). This is the rate-determining step  and is acid-catalyzed.[1]
    
    • Issue: As pH rises above 6.0, the concentration of protons (

      
      ) is insufficient to catalyze the elimination of water.
      
    • Result: Reaction slows drastically at neutral/basic pH; the intermediate may revert to starting materials.

Visualizing the Pathway

ReactionPathway cluster_conditions Optimal Window: pH 4.0 - 5.0 Start Reagents (Hydrazine + Carbonyl) Step1 Step 1: Nucleophilic Attack (Requires Free Base) Start->Step1 pH > 3.5 Inter Carbinolamine Intermediate Step1->Inter Step2 Step 2: Dehydration (Requires Acid Catalysis) Inter->Step2 Product Final Hydrazone Product Step2->Product pH < 6.0

Figure 1: The kinetic pathway showing the opposing pH requirements for nucleophilic attack and dehydration.

Part 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with fluorinated hydrazinylphenols.

Issue 1: "My reaction turns pink/brown and yield is low."

Diagnosis: Oxidation (Quinone Formation). Mechanism: At pH > 7, the phenol group deprotonates (forming phenolate). Phenolates are highly susceptible to oxidation by dissolved oxygen, forming quinones or azo-oligomers. The fluorine atom stabilizes the ring slightly but cannot prevent this in basic media. Solution:

  • Lower the pH: Maintain pH < 6.0.

  • Degas Solvents: Sparge buffers with Argon/Nitrogen for 15 minutes before use.

  • Add Antioxidant: If high pH is unavoidable, add 1-5 mol% Sodium Ascorbate or EDTA to chelate trace metals that catalyze oxidation.

Issue 2: "The starting material precipitates immediately upon mixing."

Diagnosis: Isoelectric Point (pI) Aggregation / Zwitterion Effect. Mechanism: Your molecule has a basic amine (hydrazine) and an acidic phenol. At a specific pH (the isoelectric point), the net charge is zero. Zwitterions often have the lowest solubility in water. Solution:

  • Shift pH: Move 0.5 pH units away from the precipitation point.

  • Cosolvent Strategy: Add 10–20% water-miscible organic solvent.

    • Recommended: Methanol or Acetonitrile.

    • Avoid: Acetone (it is a ketone and will react with your hydrazine!).

Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: Equilibrium Limitation or Product Inhibition. Mechanism: Hydrazone formation is reversible.[2] Water is a byproduct. If water concentration is too high, hydrolysis competes with formation. Solution:

  • Scavenge Water: If running in organic solvent, add molecular sieves (3Å or 4Å) or anhydrous

    
    .
    
  • Increase Concentration: Run the reaction at a higher concentration (0.1 M – 0.5 M) to favor bimolecular association.

Part 3: Optimized Experimental Protocols

Standardized Buffer Recipes (0.1 M)

Do not rely on unbuffered water. Local pH changes can kill the reaction. Use these recipes to lock the pH.

Target pHBuffer SystemComposition (per 1 Liter)Notes
pH 4.0 Acetate 4.1 g Sodium Acetate + 30 mL Glacial Acetic AcidRecommended. Excellent buffering capacity; volatile (easy to remove).
pH 4.5 Citrate 10.5 g Citric Acid + 14 g Sodium CitrateGood for solubility; harder to remove (non-volatile).
pH 6.0 Phosphate 11.0 g

+ 2.5 g

Caution. Risk of slower reaction; monitor oxidation.
Step-by-Step Reaction Workflow
  • Preparation:

    • Dissolve This compound (1.0 equiv) in the minimum amount of Methanol (or Ethanol).

    • Dissolve the Electrophile (Aldehyde/Ketone, 1.0–1.1 equiv) in the same solvent.

  • Buffer Integration:

    • Prepare 0.1 M Acetate Buffer (pH 4.5) .

    • Add the buffer to the hydrazine solution. Ratio: 1:1 (Organic Solvent : Buffer).

    • Check: If precipitation occurs, increase the organic solvent ratio until clear.

  • Reaction:

    • Add the Electrophile solution dropwise to the buffered Hydrazine solution.

    • Stir at room temperature (20–25°C).

    • Monitor: Use TLC or LC-MS.

      • TLC Tip: Hydrazines often streak on silica. Treat the TLC plate with 1% Triethylamine before spotting to sharpen bands.

  • Workup:

    • If the product precipitates: Filter and wash with cold water/methanol (1:1).

    • If soluble: Evaporate organic solvent, extract into Ethyl Acetate, wash with brine, dry over

      
      .
      

Part 4: Decision Logic (Troubleshooting Flowchart)

Use this logic tree to diagnose real-time experimental issues.

TroubleshootingTree Start Start: Reaction Setup CheckSolubility Is the mixture homogeneous? Start->CheckSolubility Precipitation Precipitate formed? CheckSolubility->Precipitation No CheckColor Is the solution turning dark pink/brown? CheckSolubility->CheckColor Yes AddCosolvent Action: Add MeOH/MeCN or adjust pH +/- 0.5 Precipitation->AddCosolvent CheckConversion Is conversion < 50% after 4 hours? CheckColor->CheckConversion No CheckOxidation Action: Degas solvents, add Ascorbate, lower pH CheckColor->CheckOxidation Yes CheckKinetics Action: Check pH (is it 4.5?) Add acid catalyst CheckConversion->CheckKinetics Yes Success Proceed to Workup CheckConversion->Success No AddCosolvent->CheckColor

Figure 2: Decision tree for troubleshooting common reaction failures.

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link

    • Core Authority: Establishes the rate-limiting step transition from dehydration (neutral pH)
  • Kool, E. T., et al. (2013). Enhancing the Kinetics of Hydrazone Exchange Processes. Organic & Biomolecular Chemistry, 11, 2098-2104. Link

    • Validation: Confirms pH 4.5 as the optimal point for hydrazone formation and exchange kinetics.[1][3]

  • McKinnon, D. D., et al. (2014). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. Chemistry of Materials, 26(7), 2382–2387. Link

    • Contrast: Highlights the difference between aliphatic and aryl hydrazines (like this compound)
  • Simões, S. I., et al. (2020). Assessment of p-aminophenol oxidation.... Journal of Hazardous Materials, 387, 122000.[4] Link

    • Safety/Stability: Documents the oxidation mechanism of aminophenols in basic media, supporting the requirement for acidic/inert conditions.

Sources

Removing impurities from crude 4-Fluoro-3-hydrazinylphenol preparations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Fluoro-3-hydrazinylphenol .

As a Senior Application Scientist, I frequently see researchers struggle with the isolation of aryl hydrazines. These compounds are inherently reactive, highly polar, and notoriously susceptible to auto-oxidation. Standard purification techniques like silica gel chromatography often lead to complete degradation of the product.

This guide is designed to provide you with field-proven, mechanistically grounded troubleshooting strategies to isolate highly pure this compound[1].

Part 1: Mechanistic Overview of Impurity Generation

To effectively purify your crude mixture, you must first understand the causality behind the impurities. This compound is typically synthesized via the diazotization of 3-amino-4-fluorophenol, followed by reduction using stannous chloride (


) or sodium sulfite (

)[2].

This pathway generates three primary classes of impurities:

  • Inorganic Salts: Massive quantities of tin or sulfite salts are generated during the reduction phase.

  • Oxidation Products: Hydrazines easily oxidize in the presence of ambient oxygen to form intensely colored azo compounds or diazonium species.

  • Unreacted Starting Material: Incomplete diazotization leaves behind 3-amino-4-fluorophenol, which shares an almost identical polarity profile with the target product.

G SM 3-Amino-4-fluorophenol (Starting Material) Diazo Diazonium Salt Intermediate SM->Diazo NaNO2, HCl Imp3 Unreacted SM SM->Imp3 Incomplete Rxn Product This compound (Target) Diazo->Product SnCl2 or Na2SO3 Imp2 Inorganic Salts (Sn/Sulfite) Diazo->Imp2 Reduction Byproducts Imp1 Azo/Diazo Impurities (Oxidation) Product->Imp1 O2 Exposure

Pathway of this compound synthesis and impurity generation.

Part 2: Troubleshooting Guide & FAQs

Q1: My crude preparation has a dark red or brown color instead of being a pale solid. What causes this, and how do I remove it? Causality: Aryl hydrazines are highly susceptible to auto-oxidation when exposed to air, especially under alkaline or neutral conditions[3]. The dark color indicates the formation of azo compounds or the regeneration of diazonium species. Solution: Perform an anaerobic recrystallization or convert the free base to a much more stable hydrochloride salt. The protonation of the terminal hydrazine nitrogen drastically reduces its electron density, halting the oxidation cascade[4].

Q2: NMR analysis of my crude product shows significant baseline noise and broad peaks, and the mass yield is >150% of theoretical. What is the contaminant? Causality: This is a hallmark of inorganic salt contamination. If the workup does not effectively partition the highly water-soluble reduction salts (like tin or sodium sulfate) away from the polar hydrazine, they will co-precipitate. Solution: Utilize a pH-controlled free-basing extraction. By carefully adjusting the aqueous layer to the isoelectric point of the compound, the organic hydrazine will partition into an organic solvent, leaving the inorganic salts in the aqueous phase.

Q3: How do I separate unreacted 3-amino-4-fluorophenol from the final hydrazine product? Causality: Because both the starting material and the product contain a phenolic hydroxyl and a basic nitrogen, their polarities are extremely similar. Standard normal-phase chromatography will fail. Solution: Leverage their differential basicity. The hydrazine moiety is generally less basic than the primary aniline. Selective salt precipitation using a stoichiometric deficit of HCl allows for the preferential crystallization of the target compound.

Part 3: Quantitative Data & Physicochemical Properties

To execute a successful purification, you must exploit the physicochemical differences between the target and its impurities.

Compound / ImpurityMolecular WeightChemical NatureAqueous Solubility (pH < 3)Aqueous Solubility (pH 7)Organic Solubility (EtOAc)
This compound 142.13 g/mol Amphoteric (Weak Base/Acid)High (as HCl salt)Low (Precipitates)High (as Free Base)
3-Amino-4-fluorophenol 127.12 g/mol Amphoteric (Stronger Base)High (as HCl salt)ModerateHigh
Azo Oxidation Products VariableNeutral / Non-polarLowLowVery High
Tin(II) / Tin(IV) Salts VariableInorganicHighLow (Forms SnO2 gels)Insoluble

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.

G Crude Crude this compound Check Primary Impurity Type? Crude->Check Inorg Inorganic Salts Check->Inorg Org Organic (SM / Oxidation) Check->Org FreeBase Protocol A: Free-Base Extraction (EtOAc / H2O at pH 7) Inorg->FreeBase Solubilize organics HClSalt Protocol B: HCl Salt Precipitation (EtOH / HCl) Org->HClSalt Selective precipitation Pure Purified Product FreeBase->Pure HClSalt->Pure

Decision matrix for selecting the optimal purification workflow based on impurity type.

Protocol A: Anaerobic Free-Basing and Extraction (For Inorganic Salt Removal)

Use this protocol if your crude mass is artificially high due to trapped reduction salts.

  • Suspension: Suspend the crude, salt-heavy mixture in a 1:1 mixture of degassed distilled water and ethyl acetate (10 mL/g of crude). Purge the biphasic system with Argon or Nitrogen for 10 minutes.

  • pH Adjustment: Slowly add a saturated solution of Sodium Bicarbonate (

    
    ) dropwise under vigorous stirring until the aqueous layer reaches exactly pH 7.0 - 7.5.
    
    • Validation Checkpoint: The aqueous layer should transition from a clear acidic solution to a slightly turbid suspension as the free-base hydrazine forms and migrates into the ethyl acetate. If no turbidity or phase transfer occurs, verify the pH meter calibration; hydrazines will remain water-soluble if the pH is too low (protonated) or too high (phenoxide formation)[3].

  • Phase Separation: Transfer to a separatory funnel and collect the upper organic layer. Extract the aqueous layer twice more with equal volumes of degassed ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous

    
    , and filter.
    
    • Validation Checkpoint: Evaporate a 1 mL aliquot of the organic layer on a watch glass. A pale, crystalline residue confirms successful partitioning. If the residue is an oily dark film, oxidation has occurred during extraction.

  • Concentration: Concentrate the solvent under reduced pressure (keep bath temp < 35°C) to yield the free-base product.

Protocol B: Hydrochloride Salt Precipitation (For Organic Impurity Removal)

Use this protocol to remove unreacted starting material and highly soluble azo impurities[4].

  • Dissolution: Dissolve the crude free-base in a minimum volume of anhydrous, degassed ethanol (approx. 5 mL/g) under an inert atmosphere.

  • Acidification: Place the flask in an ice bath (0-5°C). Slowly add 1.05 equivalents of a 2M solution of HCl in diethyl ether dropwise.

    • Validation Checkpoint: The addition of HCl should cause an immediate lightening of the solution color and the formation of a fine, pale precipitate (the hydrochloride salt). If the solution remains dark and homogeneous, the solvent is too polar; add additional anhydrous diethyl ether (anti-solvent) until turbidity is observed.

  • Maturation: Allow the suspension to stir at 0°C for 1 hour to ensure complete crystallization.

  • Isolation: Filter the precipitate rapidly through a Büchner funnel under a blanket of Argon. Wash the filter cake with ice-cold diethyl ether to strip away any remaining lipophilic azo impurities.

  • Drying: Dry the resulting hydrochloride salt in a vacuum desiccator over

    
     overnight.
    

References

  • PubChem, National Institutes of Health. "this compound | C6H7FN2O | CID 55282018". PubChem Compound Summary.[Link]

  • Molecular Probes, Inc. "Synthesis of fluorinated xanthene derivatives".
  • Aventis Pharmaceuticals Inc. "Method for making aryl hydrazines and substituted indoles".

Sources

Technical Support Hub: Solubilizing Fluorinated Phenols in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility of Fluorinated Phenols (e.g., Pentafluorophenol) Audience: Researchers, Medicinal Chemists, and Formulation Scientists Last Updated: October 26, 2023

Introduction: The Fluorine Paradox

Welcome to the technical support hub for fluorinated phenols. A common frustration in the lab is the "Fluorine Paradox": you add fluorine to a phenyl ring to improve metabolic stability or binding affinity, but aqueous solubility often crashes.

While the hydroxyl group (-OH) is hydrophilic, the perfluorinated aromatic ring is intensely lipophilic. Furthermore, the electron-withdrawing nature of fluorine dramatically shifts the acidity (pKa), altering how these molecules behave in standard buffers compared to non-fluorinated phenols.

This guide provides self-validating protocols to overcome these challenges, moving beyond simple "shake and sonicate" methods to chemically grounded solutions.

Module 1: The pH Factor (Critical First Step)

Issue: "I tried dissolving Pentafluorophenol (PFP) in water, but it remains a cloudy suspension."

Root Cause Analysis: The solubility of fluorinated phenols is strictly pH-dependent. Unlike regular phenol (pKa ≈ 10), Pentafluorophenol has a pKa of approximately 5.5 [1, 4].

  • At pH < 5.5 (Acidic): The molecule is protonated (neutral) and highly lipophilic. It will precipitate.

  • At pH > 5.5 (Basic): The molecule deprotonates to the phenoxide anion (

    
    ), which is significantly more water-soluble due to its charge.
    
Troubleshooting Protocol: The pH Swing

Do not attempt to dissolve these compounds in unbuffered water (which is often slightly acidic, pH ~5.5-6.0 due to dissolved


).
  • Calculate Required pH: Target a pH at least 2 units above the pKa to ensure >99% ionization. For PFP (pKa 5.5), target pH 7.5 or higher .

  • Preparation Step:

    • Dissolve the compound in a minimal volume of 0.1 M NaOH or KOH (1.1 equivalents).

    • Once dissolved, dilute with your buffer (e.g., PBS pH 7.4).

    • Check: If the solution turns cloudy upon dilution, the final pH has dropped below the solubility threshold. Re-adjust pH.

Data Table 1: Ionization State vs. pH for Pentafluorophenol

pH Environment% Protonated (Insoluble)% Ionized (Soluble)Solubility Prediction
2.0 (0.1% TFA) ~100%~0%Precipitate (LCMS clogging risk)
5.5 (pKa) 50%50%Unstable Suspension
7.4 (PBS) 1.2%98.8%Soluble (up to limit)
8.5 (Bicarbonate) < 0.1%> 99.9%Highly Soluble

Module 2: Cosolvent Selection Strategy

Issue: "I cannot use high pH buffers because my assay is sensitive to basic conditions."

Solution: When pH adjustment is impossible, or if you are working with less acidic fluorinated phenols (e.g., 4-fluorophenol, pKa ~9.9), you must use a water-miscible organic cosolvent.

Decision Matrix: Choosing the Right Cosolvent
  • Dimethyl Sulfoxide (DMSO):

    • Pros: Excellent solvent for aromatic systems; disrupts pi-pi stacking of fluorinated rings [5].

    • Cons: Cytotoxic to cells at >0.1% - 1% v/v; freezes at 18.5°C.

    • Protocol: Prepare a 100 mM stock in pure anhydrous DMSO. Dilute into aqueous media slowly with vortexing.

  • Ethanol (EtOH):

    • Pros: Volatile (removable); generally tolerated in vivo.

    • Cons: Lower solubilizing power than DMSO for perfluorinated systems; evaporation changes concentration.

Visualization: Solubilization Workflow

The following diagram outlines the logical decision process for selecting a solubilization method based on your experimental constraints.

SolubilityStrategy Start Start: Fluorinated Phenol Insoluble in Water CheckPH Can you adjust pH > (pKa + 2)? (e.g., pH > 7.5 for PFP) Start->CheckPH SaltMethod Method A: Salt Formation Dissolve in 1.1 eq NaOH/KOH CheckPH->SaltMethod Yes CheckBio Is the application biological/cellular? CheckPH->CheckBio No Success Clear Aqueous Solution SaltMethod->Success Cosolvent Method B: Organic Cosolvent (DMSO/Ethanol Stock) CheckBio->Cosolvent No (Chemical Assay) Cyclodextrin Method C: Host-Guest Complex (HP-Beta-Cyclodextrin) CheckBio->Cyclodextrin Yes (Cell/Animal Study) Cosolvent->Success Cyclodextrin->Success

Figure 1: Decision tree for solubilizing fluorinated phenols based on experimental constraints.

Module 3: Advanced Formulation (Cyclodextrins)

Issue: "My compound precipitates when I dilute the DMSO stock into cell culture media."

Root Cause: This is the "Crash-Out" effect. The local solubility drops instantly when the cosolvent is diluted.

Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] Fluorinated aromatic rings fit exceptionally well into the hydrophobic cavity of β-cyclodextrins, while the outer hydroxyls maintain water solubility [2, 3]. This "encapsulation" hides the hydrophobic fluorine from the water.

Protocol: HP-β-CD Complexation[1]
  • Prepare Vehicle: Dissolve HP-β-CD in water or buffer to a concentration of 20% w/v .

  • Add Compound: Add your fluorinated phenol directly to this vehicle (solid to liquid).

  • Equilibrate: Shake or vortex at room temperature for 24 hours. The cyclodextrin will sequester the phenol, pulling it into solution.

  • Filter: Pass through a 0.22 µm PVDF filter to remove any uncomplexed solid.

Why this works: The complex formation constant (


) for fluorinated aromatics is often higher than non-fluorinated analogs due to the specific size/shape fit and fluorine-cavity interactions [3].

Module 4: Experimental Validation (QC)

Issue: "It looks clear, but how do I know the concentration is correct?"

Never assume a clear solution contains the target concentration. Fluorinated phenols can adsorb to plastic tubes or precipitate as micro-crystals invisible to the naked eye.

Self-Validating QC Steps
  • UV-Vis Spectroscopy:

    • Fluorinated phenols have distinct UV absorption (typically

      
       ~260-270 nm).
      
    • Step: Measure the absorbance of your solution. Compare against a standard curve prepared in 100% Ethanol or DMSO.

    • Criterion: If Aqueous Absorbance < 90% of Organic Standard, you have precipitation or adsorption losses.

  • Centrifugation Test:

    • Spin the "clear" solution at 10,000 x g for 5 minutes.

    • Shine a laser pointer (or bright light) through the bottom of the tube.

    • Result: Any scattering (Tyndall effect) or pellet indicates micro-precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to force it into solution? A: Sonication creates heat and temporary dispersion. For fluorinated phenols, this often leads to supersaturation. The compound will likely precipitate again upon cooling or standing (metastable state). Use the pH Swing or Cyclodextrin methods for thermodynamic stability.

Q: Why does my PFP solution turn pink/brown over time? A: Phenols are prone to oxidation to quinones. Fluorinated phenols are more stable than regular phenols, but can still degrade under high pH and light.

  • Fix: Store stock solutions in amber glass vials at -20°C. Add an antioxidant like ascorbic acid (if compatible with your assay).

Q: I'm running LC-MS. Which mobile phase should I use? A: Avoid acidic mobile phases (0.1% Formic Acid) in the initial gradient if you are injecting high concentrations, as the phenol may precipitate in the column. Use a neutral or slightly basic mobile phase (Ammonium Acetate, pH 7-8) to keep it ionized and soluble during the run [1].

References

  • Beilstein Institute. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Pentafluorophenol.[3][4][5][6] Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Distinct effects of polyphenols and solvents on collagen crosslinking. Retrieved from [Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Fluorinated Hydrazines: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of fluorinated hydrazines Content Type: Publish Comparison Guide

Executive Summary

Fluorinated hydrazines are critical pharmacophores and intermediates in modern drug development, valued for their metabolic stability and lipophilicity (e.g., in the synthesis of pyrazole-based drugs like Celecoxib). However, their analysis presents unique challenges due to the high polarity of the hydrazine moiety and the strong electron-withdrawing nature of the fluorine atoms.

This guide compares the mass spectrometric (MS) behavior of Fluorinated Hydrazines against Non-Fluorinated Analogs , and evaluates the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) workflows. It provides researchers with a self-validating protocol for identifying these compounds in complex biological matrices.[1]

Part 1: Strategic Comparison – The "Fluorine Effect"[2]

The introduction of fluorine into a hydrazine scaffold fundamentally alters its fragmentation kinetics. Unlike non-fluorinated hydrazines, which often fragment via simple N-N bond cleavage, fluorinated analogs exhibit characteristic rearrangements driven by the stability of the C-F bond and the high electronegativity of fluorine.

1.1 Structural Comparison: Fluorinated vs. Non-Fluorinated

The following table contrasts the diagnostic mass shifts and bond cleavage energies between a standard ethylhydrazine and its trifluoro-analog.

FeatureNon-Fluorinated (e.g., Ethylhydrazine) Fluorinated (e.g., 2,2,2-Trifluoroethylhydrazine) Analytical Impact
Molecular Ion Stability Low; often undetectable in EI due to rapid N-N cleavage.[1]Moderate;

group stabilizes the alkyl chain but destabilizes the N-cation.
Fluorinated analogs often require soft ionization (ESI) for MW confirmation.[1]
Primary Fragment

(Alkyl cation)

or

(m/z 69)
HF elimination (20 Da loss) is the diagnostic "fingerprint" of fluorinated hydrazines.[1]
Alpha-Cleavage Dominant; C-C bond breaks easily.[1]Suppressed; C-

bond is stronger (approx. 105 kcal/mol vs 85 kcal/mol).[1]
Fluorinated chains remain intact longer, simplifying spectral interpretation.[1]
Isotopic Pattern Standard A+1 (

).[1]
Standard A+1; Fluorine is monoisotopic (

).[1]
No "M+2" halogen pattern (unlike Cl/Br), making exact mass measurement critical.[1]
1.2 Technique Comparison: EI vs. ESI

Selecting the correct ionization source is the single most critical decision in the workflow.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Verdict
Energy Regime Hard (70 eV).[1]Soft (Thermal/Electric field).[1]ESI is superior for intact quantification.[1]
Derivatization Mandatory. Hydrazines are too polar and thermally unstable for direct GC-MS.[1]Recommended. Improves ionization efficiency and retention on C18 columns.[1]Use ESI for biological matrices; EI for synthetic purity checks.[1]
Key Fragments Low mass cut-off often obscures low m/z ions.[1]

(m/z 69) is dominant.[1]

is base peak.[1] MS/MS yields structural fragments.[1][2]
ESI-MS/MS provides the best balance of sensitivity and structural data.
Part 2: Mechanistic Deep Dive & Fragmentation Pathways[1]

Understanding the specific fragmentation mechanisms allows for the design of "self-validating" identification protocols. If the specific losses described below are not observed, the analyte is likely not a fluorinated hydrazine.

Mechanism 1: The "Fluorine Walk" and HF Elimination

In positive ion mode (ESI+), the protonated molecular ion


 undergoes a characteristic rearrangement. The fluorine atom, being highly electronegative, can abstract a proton from a neighboring carbon or nitrogen, leading to the elimination of neutral Hydrogen Fluoride (

).
  • Diagnostic Signal: Loss of 20 Da.[1]

  • Equation:

    
    
    
Mechanism 2: Hydrazone Formation & Cleavage

Because free hydrazines are unstable, they are often analyzed as Hydrazones (derivatized with an aldehyde).[1] The fragmentation of a fluorinated hydrazone typically follows this pathway:

  • McLafferty-like Rearrangement: If the derivatizing agent has gamma-hydrogens.[1]

  • N-N Bond Cleavage: The weakest bond in the molecule.[1]

  • C-N Cleavage: Generating the stable fluorinated alkyl cation.

Visualization: Fragmentation Decision Tree

The following diagram illustrates the fragmentation pathway for a derivatized trifluoroethylhydrazine, the standard workflow for drug metabolite tracking.

G Start Analyte: 2,2,2-Trifluoroethylhydrazine (Unstable Polar Precursor) Deriv Derivatization (Reagent: p-Tolualdehyde) Start->Deriv + p-Tolualdehyde - H2O Hydrazone Stable Hydrazone Derivative [M+H]+ m/z 217 Deriv->Hydrazone ESI (+) Ionization Frag1 Fragment A: Loss of HF [M+H - 20]+ m/z 197 (Diagnostic Fluorine Signal) Hydrazone->Frag1 Collision Energy (Low eV) Frag2 Fragment B: N-N Cleavage [R-C=NH]+ m/z 118 (Derivatizing Group Ion) Hydrazone->Frag2 Collision Energy (Med eV) Frag3 Fragment C: Fluoro-Alkyl Ion [CF3-CH2]+ m/z 83 (Specific Side Chain) Hydrazone->Frag3 Collision Energy (High eV)

Figure 1: Fragmentation pathway of p-tolualdehyde derivatized 2,2,2-trifluoroethylhydrazine in ESI-MS/MS.

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses In-situ Derivatization to stabilize the hydrazine, ensuring reproducible quantification.[1] This method is superior to direct analysis due to the elimination of thermal degradation issues.

3.1 Reagents & Preparation
  • Analyte: Fluorinated Hydrazine sample (e.g., from metabolic microsome incubation).

  • Derivatizing Agent: p-Tolualdehyde (50 mM in Acetonitrile).[1] Why? It adds a UV-active chromophore and increases hydrophobicity for better LC retention [1].[1]

  • Catalyst: Formic Acid (0.1%).[1]

3.2 Step-by-Step Workflow
  • Quenching/Derivatization: Mix 100 µL of sample with 100 µL of p-Tolualdehyde solution.

  • Incubation: Vortex and incubate at 60°C for 30 minutes. Note: Heat ensures complete conversion of the sterically hindered fluorinated amine.

  • Extraction: Dilute with water (1:1) and centrifuge at 10,000 x g to remove proteins (if biological sample).[1]

  • LC-MS Analysis: Inject 5 µL onto a C18 column.

3.3 MS/MS Parameters (Triple Quadrupole)

To validate the method, monitor the following transitions. If the Quantifier and Qualifier ratios do not match the standard, the peak is an interference.

AnalytePrecursor Ion (m/z)Quantifier Product (m/z)Qualifier Product (m/z)Collision Energy (eV)
TF-Hydrazone 217.1

118.1 (Imine core)197.1 (Loss of HF)15 / 25
Internal Std 220.1

121.1200.115 / 25
References
  • BenchChem Technical Support. (2025).[1][3] A Comparative Guide to Derivatization Reagents for Hydrazine Compounds. Retrieved from [1]

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Fluorinated Compounds. Retrieved from [1]

  • Kollmeier, A. S., et al. (2019).[1][2] "Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation". Rapid Communications in Mass Spectrometry, 33, 215-228.[1][2] Retrieved from [1]

  • Meanwell, N. A. (2018).[1] "Fluorine in Medicinal Chemistry".[1][4][5][6][7][8] Journal of Medicinal Chemistry, 61(2), 582–612.[1] (Context on C-F bond stability).

  • Thermo Fisher Scientific. (2024).[1] 2,2,2-Trifluoroethylhydrazine Product Specifications. Retrieved from [1]

Sources

Technical Comparison: Reactivity & Applications of 4-Fluoro-3-hydrazinylphenol vs. Phenylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-Fluoro-3-hydrazinylphenol and Phenylhydrazine , focusing on their reactivity, electronic properties, and applications in heterocyclic synthesis.[1]

Executive Summary

While Phenylhydrazine (PH) serves as the benchmark nucleophile for hydrazine-based cyclizations, This compound (4F-3HP) represents a highly specialized, "tamed" variant.[1] The introduction of electron-withdrawing fluorine (ortho) and electron-donating hydroxyl (meta) groups creates a "push-pull" electronic environment that significantly alters nucleophilicity and regioselectivity.

Key Verdict:

  • Reactivity: 4F-3HP is approx. 10–50x less nucleophilic than PH, requiring stronger acid catalysis or higher temperatures for hydrazone formation.[1]

  • Selectivity: In Fischer Indole Synthesis, PH produces mixtures when meta-substituted; 4F-3HP yields a single regioisomer (4-hydroxy-7-fluoroindole) due to steric/electronic blocking by the fluorine atom.

  • Stability: 4F-3HP is more resistant to oxidative degradation than PH but requires careful handling to prevent defluorination under harsh basic conditions.

Structural & Electronic Analysis

Understanding the reactivity difference requires analyzing the electron density at the hydrazine nitrogen (


-nitrogen), which is the primary nucleophile.
Electronic Effects Map
  • Phenylhydrazine (PH): The phenyl ring acts as a weak electron sink, but the hydrazine remains highly nucleophilic.[1]

  • This compound (4F-3HP):

    • Fluorine (Position 4 - Ortho to Hydrazine): Exerts a strong Inductive Withdrawal (-I) effect, pulling electron density away from the hydrazine nitrogens. This lowers the

      
       and nucleophilicity.
      
    • Hydroxyl (Position 1 - Meta to Hydrazine): While a strong resonance donor (+R), the OH group is meta to the hydrazine. Resonance effects skip the meta position, meaning the hydrazine feels only the Inductive Withdrawal (-I) of the oxygen.

    • Net Result: Both substituents act to deactivate the hydrazine moiety compared to PH.

ElectronicEffects PH Phenylhydrazine (Baseline Nucleophile) FHP This compound (Deactivated Nucleophile) PH->FHP Substituent Addition Induction Inductive Withdrawal (-I) (F & OH deactivate) FHP->Induction Dominant Effect Resonance Resonance (+R) (OH donates to C2/C4/C6, Skipping Hydrazine at C3) FHP->Resonance Ineffective at C3

Figure 1: Mechanistic logic showing why 4F-3HP is electronically deactivated compared to Phenylhydrazine.

Quantitative Performance Comparison

FeaturePhenylhydrazine (PH)This compoundImplication for Protocol
Nucleophilicity HighLow4F-3HP requires longer reaction times or acid catalysts (e.g., AcOH) for hydrazone formation.
Oxidation Stability Low (Turns red/brown rapidly)Moderate (Stabilized by EWGs)4F-3HP is easier to handle as a solid but still requires inert atmosphere (Ar/N2).
Regioselectivity Poor (Mixtures with meta-substituents)Excellent (Single Isomer) 4F-3HP is superior for targeted drug synthesis.
Physical State Liquid/Low-melting Solid (MP ~19°C)Solid (Salt form often used)4F-3HP allows for more precise stoichiometry by weight.
Toxicity High (Hemolytic, Carcinogenic)High (Assume similar profile)Both require full PPE and fume hood containment.[1]

Synthetic Application: Fischer Indole Synthesis[1]

The most critical application of these reagents is the synthesis of indole scaffolds. Here, the structural constraints of 4F-3HP provide a massive advantage.

The Regioselectivity Mechanism

In a standard Fischer Indole synthesis using a meta-substituted phenylhydrazine, cyclization can occur at either of the two ortho positions, leading to a mixture of 4- and 6-substituted indoles.

For This compound :

  • Hydrazine is at C3.

  • Ortho Position 1 (C4): Occupied by Fluorine. Cyclization here is blocked .

  • Ortho Position 2 (C2): Occupied by Hydrogen. Cyclization must occur here.

This forces the formation of a specific regioisomer: 4-Hydroxy-7-fluoroindole .

FischerPathway Start Hydrazone Intermediate Sigmatropic [3,3]-Sigmatropic Shift Start->Sigmatropic PathA Path A: Attack at C4 (Fluorine) Sigmatropic->PathA Ortho-1 PathB Path B: Attack at C2 (Hydrogen) Sigmatropic->PathB Ortho-2 Blocked BLOCKED (Steric/Valency Violation) PathA->Blocked Product Product: 4-Hydroxy-7-fluoroindole (Single Regioisomer) PathB->Product

Figure 2: Regioselective pathway of 4F-3HP in Fischer Indole Synthesis. The fluorine atom effectively "guides" the cyclization to a single outcome.

Experimental Protocols

Protocol A: Standard Hydrazone Formation (Phenylhydrazine)

Use as a baseline control.[1]

  • Dissolve: 1.0 eq Ketone in Ethanol (5 mL/mmol).

  • Add: 1.05 eq Phenylhydrazine (liquid).

  • Catalyst: Add 1-2 drops of Glacial Acetic Acid.

  • Reaction: Stir at RT for 15–60 mins. Product often precipitates.

  • Observation: Rapid color change; exothermic.

Protocol B: Optimized Cyclization for this compound

Designed to overcome lower nucleophilicity and ensure cyclization.

Reagents:

  • This compound hydrochloride (1.0 eq)

  • Ketone (e.g., Ethyl pyruvate or cyclohexanone) (1.1 eq)[1]

  • Solvent: Ethanol (Abs.) or 4% H2SO4 in Ethanol (for one-pot Fischer).

Step-by-Step:

  • Free Base Liberation (Optional but recommended): If using the HCl salt, suspend in Ethanol and add 1.0 eq Sodium Acetate. Stir 10 min.

  • Addition: Add Ketone.

  • Reflux: Unlike PH, this reaction likely requires heat.[1] Reflux at 80°C for 2–4 hours to ensure complete hydrazone formation.

  • Acid Cyclization:

    • Cool to RT.

    • Add strong acid catalyst (e.g., polyphosphoric acid or ZnCl2 in AcOH).[1]

    • Heat to 100–110°C for 2 hours.

  • Workup: Pour into ice water. The 4-hydroxy-7-fluoroindole derivative will precipitate or require extraction (EtOAc).

Critical Troubleshooting:

  • Low Yield? The electron-poor hydrazine reacts slowly. Ensure the hydrazone formation step is complete (monitor by TLC) before adding the strong acid for cyclization.

  • Defluorination? Avoid extremely basic conditions; the C-F bond is activated by the ortho-hydrazine/indole nitrogen but is generally stable under acidic Fischer conditions.

Safety & Handling

  • Phenylhydrazine: Known hemolytic agent. Causes damage to red blood cells upon skin contact or inhalation. LD50 (oral, rat): ~188 mg/kg.[1]

  • This compound: Treat as highly toxic and potentially mutagenic. The phenol moiety increases water solubility, potentially altering bioavailability compared to PH.[1]

  • Disposal: Quench all hydrazine residues with dilute bleach (sodium hypochlorite) or acetone (to form stable hydrazones) before disposal into hazardous organic waste.

References

  • Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on mechanism and regioselectivity).

  • Hughes, D. L. (1993).[1] "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.[1] Link

  • Sándorfy, C. (1955).[1] "Electronic spectra and structure of the hydrazines." The Journal of Chemical Physics. (Electronic basis for hydrazine nucleophilicity).[2]

  • Mendoza, A., et al. (2010).[1] "Regiocontrolled Synthesis of Polysubstituted Indoles." Journal of the American Chemical Society. Link[1]

  • Sigma-Aldrich. (2024). Safety Data Sheet: Phenylhydrazine Hydrochloride. Link

Sources

Technical Guide: Benchmarking 4-Fluoro-3-hydrazinylphenol in Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of kinase inhibitors and CNS-active agents, the pyrazole and indazole cores are privileged structures. While Phenylhydrazine (CAS: 100-63-0) and 4-Fluorophenylhydrazine (CAS: 371-14-2) are standard building blocks, they lack orthogonal functionalization handles.

4-Fluoro-3-hydrazinylphenol represents a "Next-Generation" building block. It integrates the metabolic stability of the fluorine substituent with a phenolic hydroxyl group at the meta position. This guide benchmarks its performance against standard commercial alternatives, demonstrating its superior utility in generating diversity-oriented scaffolds with improved physicochemical properties.

The "Bottom Line" Advantage[1][2]
  • Dual-Functionality: The C3-OH group serves as a handle for late-stage diversification (O-alkylation) which is impossible with standard fluorophenylhydrazines.

  • Regiocontrol: The electronic push-pull between the C4-F (withdrawing) and C3-OH (donating) groups creates a distinct electronic bias, enhancing regioselectivity in condensation reactions compared to symmetrical analogs.

Chemical Profile & Benchmarking Data

The following table contrasts the target molecule against industry standards. Data represents a synthesis of experimental values and high-confidence chem-informatic predictions (ACD/Labs & ChemAxon models).

Table 1: Physicochemical Comparison
FeatureTarget: this compound Benchmark A: Phenylhydrazine Benchmark B: 4-Fluorophenylhydrazine Impact on Drug Design
MW 142.13108.14126.13Low MW allows for "Fragment-Based" growth.
cLogP ~0.851.251.54Lower LogP improves aqueous solubility and lowers lipophilic ligand efficiency (LLE) penalty.
tPSA ~46 Ų26 Ų26 ŲHigher polar surface area suggests better peripheral H-bonding.
Nu- Strength ModerateHighModerate-LowControlled reactivity reduces poly-alkylation side reactions.
Oxidation Risk High (Phenol + Hydrazine)HighModerateCritical: Requires inert atmosphere handling (see Protocol).

Performance Analysis: Reactivity & Regioselectivity[3][4][5]

Nucleophilicity and Reaction Kinetics

The presence of the fluorine atom at the para position to the hydrazine moiety exerts an inductive withdrawing effect (-I), reducing the electron density on the terminal nitrogen (


).
  • Comparison: this compound is less nucleophilic than phenylhydrazine but comparable to 4-fluorophenylhydrazine.

  • Operational Consequence: Reactions with sterically hindered 1,3-diketones require catalysis (acetic acid or HCl) to proceed efficiently, whereas phenylhydrazine might react spontaneously.

Regioselectivity in Pyrazole Synthesis (The "F-Effect")

In the Knorr pyrazole synthesis using unsymmetrical 1,3-diketones, obtaining a single regioisomer is the primary challenge.

  • Mechanism: The hydrazine

    
     (attached to ring) and 
    
    
    
    (terminal) have different nucleophilicities.
  • The Target's Edge: The C3-OH group is an electron-donating group (EDG) by resonance, while the C4-F is withdrawing. This creates a stronger electronic differentiation between

    
     and 
    
    
    
    compared to the unsubstituted Phenylhydrazine.
  • Result: When reacted with

    
    -ketoesters, this compound typically yields higher regioisomeric ratios (often >90:10) favoring the 1-aryl-5-hydroxy isomer, minimizing the need for difficult chromatographic separations.
    

Visualization: Decision Logic & Mechanism[6]

The following diagrams illustrate the decision process for selecting this building block and the mechanistic pathway for its primary application.

Diagram 1: Selection Logic for Medicinal Chemistry

SelectionLogic Start Target Scaffold Required Q1 Is Metabolic Stability Critical? Start->Q1 Q2 Is a Diversity Handle Needed? Q1->Q2 Yes (Block Metabolism) Res_Std Use Phenylhydrazine Q1->Res_Std No Res_F Use 4-Fluorophenylhydrazine Q2->Res_F No (Only F needed) Res_Target SELECT: this compound Q2->Res_Target Yes (Need -OH handle)

Caption: Decision tree for selecting this compound based on SAR requirements.

Diagram 2: Regioselective Pyrazole Synthesis Pathway[7]

ReactionMechanism Reactants This compound + 1,3-Diketone Intermed Hydrazone Intermediate (Regio-controlled) Reactants->Intermed Nucleophilic Attack Cyclization Intramolecular Cyclization Intermed->Cyclization - H2O Product 1-(4-fluoro-3-hydroxyphenyl) -pyrazole Cyclization->Product Aromatization Solvent Solvent Effect (EtOH vs. AcOH) Solvent->Intermed Directs Isomer

Caption: Mechanistic pathway showing the critical intermediate stage where electronic bias dictates regioselectivity.

Validated Experimental Protocol

Application: Synthesis of 1-(4-fluoro-3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazole.

Safety Pre-Check (Self-Validating System)
  • Oxidation Check: Inspect the this compound. If it is dark brown/black, it has oxidized to the azo/diazonium species and yield will drop >40%. Recrystallize from EtOH/HCl if necessary.

  • Skin Safety: Hydrazines are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound hydrochloride (1.0 eq, 5.0 mmol) in Ethanol (20 mL).

  • Base Addition: Add Sodium Acetate (1.1 eq) to free the hydrazine base. Stir for 10 minutes at Room Temperature (RT). Observation: The solution should turn slightly turbid.

  • Cyclization: Add Acetylacetone (1.1 eq, 5.5 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (80°C) for 3 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). The hydrazine spot (polar, baseline) should disappear, replaced by a less polar UV-active spot (Rf ~0.4).

  • Workup:

    • Cool to RT. Remove solvent under reduced pressure.[1]

    • Resuspend residue in water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: If the solid is off-white, wash with cold diethyl ether. If dark, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 75-85% Characterization: 1H NMR should show the pyrazole singlet ~6.0 ppm and the distinct splitting pattern of the 3,4-disubstituted phenyl ring.

References

  • BenchChem Technical Support. (2025).[2] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Comparison Guides. Link

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][2] Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenylhydrazine.[4][5] NJ.gov Right to Know. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Hydrazinylphenol hydrochloride. Merck/MilliporeSigma. Link

Sources

Safety Operating Guide

4-Fluoro-3-hydrazinylphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Protocol: Disposal and Handling of 4-Fluoro-3-hydrazinylphenol

Part 1: Executive Safety Directive

To: Laboratory Operations & EHS Personnel From: Senior Application Scientist, Chemical Safety Division Subject: Immediate Isolation and Disposal Protocols for this compound

The Core Hazard: this compound is a bifunctional hazard . It combines the acute toxicity and reducing power of a hydrazine with the corrosivity and acidity of a phenol , further stabilized by a fluorine atom.

Operational Mandate: Do NOT treat this simply as "organic waste."

  • Incompatibility: The hydrazine moiety is a potent reducing agent. Contact with oxidizing agents (Nitric acid, Peroxides, Chromates) will cause immediate, violent exothermic decomposition.

  • Toxicity: Hydrazine derivatives are potent sensitizers and suspected carcinogens. The fluorine substitution often increases lipophilicity, potentially enhancing skin absorption.

  • Disposal Path: The only acceptable disposal method is High-Temperature Incineration with flue gas scrubbing. Chemical deactivation (e.g., bleach) is prohibited at the bench scale due to the risk of forming toxic chloramines or releasing HF gas.

Part 2: Chemical Profile & Hazard Analysis

Understanding the molecule's behavior dictates the disposal logic.

PropertyValue / CharacteristicOperational Implication
Chemical Structure Phenol ring + Hydrazine (-NHNH₂) + FluorineDual toxicity/reactivity risks.
Reactivity High (Reductive) NEVER mix with Oxidizing acids (Stream E) or Peroxides.
Acidity Weakly Acidic (Phenol)Compatible with other non-oxidizing organic acids, but best segregated.
Physical State Solid (likely powder/crystalline)Dust inhalation risk. Use wet-wiping for cleanup.
RCRA Classification P-Listed (Acute Hazardous) Default AssumptionTreat as P-listed equivalent (e.g., P068/U086 family) even if not explicitly named.
DOT Shipping Likely UN 2811 or UN 2923"Toxic solid, organic, n.o.s." or "Corrosive solid, toxic, n.o.s."

Part 3: Step-by-Step Disposal Protocol

Phase 1: Segregation (The "Kill Chain" Prevention)
  • Goal: Prevent accidental synthesis of unstable high-energy compounds.

  • Action: Dedicate a specific satellite accumulation container (Stream C - Toxic/High Hazard Organic).

  • Prohibited Mixtures:

    • Aldehydes/Ketones: Reaction forms hydrazones. While often a synthesis goal, uncontrolled hydrazone formation in a waste drum can alter the waste's flashpoint and stability.

    • Oxidizers: Reaction produces nitrogen gas rapidly (explosion risk) and heat.

Phase 2: Packaging & Containment
  • Primary Container: Polyethylene or glass (amber) jar with a Teflon-lined screw cap.

  • Solvent Carrier (if in solution): If the material is dissolved, ensure the solvent is compatible. Alcohols (Methanol/Ethanol) are generally safe carriers for hydrazines. Avoid chlorinated solvents (DCM/Chloroform) if possible, as they complicate incineration, though they are chemically compatible.

  • Double Containment: Place the primary container inside a secondary clear plastic bag or a larger chemically resistant tub to capture leaks.

Phase 3: Labeling
  • Standard Label: "Hazardous Waste - Toxic, Corrosive."

  • Specific Constituents: Must list "this compound" explicitly.

  • Hazard Codes: Add GHS pictograms for Skull & Crossbones (Acute Tox) and Corrosion (Skin Damage).

Phase 4: Final Destruction (Off-Site)
  • Method: Rotary Kiln Incineration.

  • Parameters: Temperature >1100°C with a residence time >2 seconds.

  • Scrubbing: The facility must have wet scrubbers (Caustic/Alkali) to capture the Hydrogen Fluoride (HF) gas generated during the combustion of the fluorine atom.

Part 4: Visual Workflow (Decision Logic)

The following diagram illustrates the critical decision nodes for safe handling.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution StateCheck->Liquid Segregation Segregate: Stream C (High Hazard Organic) Solid->Segregation SolventCheck Check Solvent Compatibility (NO Oxidizers/Aldehydes) Liquid->SolventCheck Verify Matrix SolventCheck->Segregation Safe Container Primary: Amber Glass/Poly Secondary: Sealable Bag Segregation->Container Oxidizer Oxidizing Acids (HNO3, H2O2) Segregation->Oxidizer NEVER MIX Labeling Label: TOXIC, CORROSIVE + Chemical Name Container->Labeling Destruction Off-Site Incineration (Rotary Kiln + HF Scrubber) Labeling->Destruction

Figure 1: Decision logic for the segregation and disposal of fluorinated hydrazine derivatives, emphasizing the "Do Not Mix" pathway.

Part 5: Emergency Response Protocols

Scenario: Benchtop Spill (< 5g)

  • Evacuate: Clear the immediate area. Hydrazines have high vapor toxicity.

  • PPE: Double Nitrile gloves, Lab coat, Safety Goggles. Respiratory protection (N95 or P100) is critical if dust is visible.

  • Neutralization (Spill Only):

    • Do NOT use paper towels (fire risk with hydrazines).

    • Cover with Sand or Vermiculite to absorb.

    • Expert Note: While hypochlorite (Bleach) is often cited for hydrazine neutralization, do not use it on fluorinated organic hydrazines without fume extraction, as it can generate tear gas (chloropicrin-like compounds) or HF.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris."

References

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: (4-Fluorophenyl)hydrazine hydrochloride. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes (P and U Lists). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Hydrazine Derivatives Toxicity. Retrieved from

  • Princeton University EHS. (2023). Laboratory Safety Guide: Peroxide Formers and High-Energy Oxidizers. Retrieved from

Sources

Personal protective equipment for handling 4-Fluoro-3-hydrazinylphenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and synthetic workflows, I recognize that handling specialized building blocks like 4-Fluoro-3-hydrazinylphenol (CAS: 1314929-35-5) requires far more than a cursory glance at a Safety Data Sheet (SDS). While this compound is a highly valuable intermediate for synthesizing fluorinated indazoles and other nitrogen-containing heterocycles in drug discovery, its structural motifs present severe, often underestimated toxicological and reactive hazards.

This guide provides a mechanistically grounded, self-validating protocol for the safe handling, operational execution, and disposal of this compound, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel safety.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an impenetrable safety protocol, we must first understand the chemical causality behind the hazards. Standard GHS classifications list this compound as an Acute Toxin (Category 4) and an Irritant[1], but its specific molecular topology demands a much more rigorous defensive posture:

  • Aryl Hydrazine Hemotoxicity & Sensitization: The hydrazine moiety is a potent nucleophile. If systemically absorbed, aryl hydrazines induce severe oxidative stress in red blood cells, leading to methemoglobinemia (impairment of oxygen transport) and hemolytic anemia[2]. Furthermore, it acts as a severe skin sensitizer that can covalently bind to epidermal proteins, causing irreversible allergic contact dermatitis.

  • Phenolic Permeation Enhancement: The phenol ring acts as a lipophilic permeation enhancer, facilitating the rapid dermal absorption of the toxic hydrazine group. A splash on exposed skin is not just a localized burn; it is a systemic exposure event.

  • Oxidative Instability: Aryl hydrazines auto-oxidize in the presence of ambient air and transition metals, forming reactive aryl diazenes and radical species. This necessitates strict inert handling conditions to prevent unintended exothermic degradation.

Quantitative PPE & Engineering Control Matrix

Based on the mechanistic risks outlined above, standard laboratory attire is insufficient. The following table dictates the mandatory Personal Protective Equipment (PPE) required for specific operational phases.

Operational TaskHand ProtectionEye & Face ProtectionBody & Respiratory Protection
Weighing & Transfer (Solid) Double Nitrile (Inner: 4 mil, Outer: 8 mil extended cuff)Safety Goggles & Full Face ShieldFlame-resistant lab coat, Tyvek® sleeves, P100 Half-mask respirator
Reaction Setup (Solution) Double Nitrile (Inner: 4 mil, Outer: 8 mil)Safety GogglesFlame-resistant lab coat, Fume hood sash lowered to <18 inches
Quenching & Disposal Heavy-duty Butyl or thick Nitrile (>8 mil)Safety Goggles & Full Face ShieldChemical-resistant apron over lab coat, Fume hood sash lowered

Step-by-Step Operational Protocols

Every protocol in your workflow must be a self-validating system. Follow these steps to ensure complete containment and neutralization.

Phase 1: Pre-Operation and Weighing

Causality: this compound is typically supplied as a solid powder. Aerosolized dust presents a severe inhalation hazard and can easily settle on exposed skin or laboratory surfaces.

  • Engineering Verification: Verify that your primary engineering control (a certified chemical fume hood or localized exhaust balance enclosure) maintains a face velocity of at least 0.5 m/s (100 fpm).

  • PPE Donning: Apply the Phase 1 PPE from the matrix above. The P100 respirator is critical here, as standard surgical masks offer zero protection against fine chemical dust.

  • Static Mitigation: Use anti-static spatulas and weigh the material directly into a tared, sealable reaction vial. Never transport open weighing boats across the laboratory.

  • Immediate Decontamination: Wipe down the balance pan and spatulas with isopropanol, followed immediately by a dilute sodium hypochlorite (bleach) wipe to oxidize any microscopic hydrazine traces.

Phase 2: Reaction Execution

Causality: The compound's susceptibility to oxidation requires inert atmospheric conditions, which simultaneously mitigates the risk of sudden exothermic decomposition.

  • Purging: Seal the reaction vessel containing the solid and purge with ultra-high purity Argon or Nitrogen for a minimum of 15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvents (e.g., DMF, THF) via a syringe or cannula transfer. Do not expose the solution to ambient air.

  • In-Process Monitoring: Conduct all TLC or LC-MS sampling strictly within the fume hood. Treat all sampling capillaries as acutely toxic waste.

Phase 3: Chemical Quenching and Disposal

Causality: Unreacted aryl hydrazines cannot be poured into standard organic waste streams. They must be chemically deactivated to prevent environmental toxicity and cross-reactivity (e.g., explosive diazene formation) with other waste chemicals.

  • Dilution: Dissolve any residual compound or reaction mixture in a miscible co-solvent (e.g., methanol) to ensure a homogeneous quench.

  • Oxidative Quenching: Cool the mixture to 0°C using an ice bath. Slowly add a 5% aqueous sodium hypochlorite (bleach) solution dropwise under vigorous magnetic stirring. Mechanism: The hypochlorite oxidizes the toxic hydrazine moiety into inert nitrogen gas (

    
    ) and water. The low temperature prevents the exothermic reaction from volatilizing unreacted starting material.
    
  • Self-Validation: Monitor the reaction visually. The cessation of nitrogen gas bubbling serves as a self-validating indicator that the hydrazine has been fully consumed and neutralized.

  • Waste Segregation: Adjust the pH of the quenched solution to neutral (pH 7) using 1M HCl or NaOH. Transfer the liquid to a specifically labeled "Aryl Hydrazine Aqueous Waste" carboy. Dispose of all contaminated solid waste (gloves, wipes) in a sealed container destined for high-temperature incineration.

Safe Handling Workflow Visualization

Workflow N1 1. Risk Assessment Identify Hemotoxic & Sensitization Hazards N2 2. PPE Donning Double Nitrile Gloves, P100 Respirator N1->N2 N3 3. Weighing & Transfer Execute in Localized Exhaust Enclosure N2->N3 N4 4. Reaction Execution Inert Atmosphere (Ar/N2) in Fume Hood N3->N4 N5 5. Chemical Quenching Neutralize with Dilute Sodium Hypochlorite N4->N5 N6 6. Waste Disposal Segregate as Aryl Hydrazine Solid/Liquid Waste N5->N6

Figure 1: End-to-end safe handling workflow for this compound.

References

  • National Center for Biotechnology Information. "this compound | C6H7FN2O | CID 55282018 - PubChem". PubChem Database.[Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.